Technical Documentation Center

WM-3835 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: WM-3835

Core Science & Biosynthesis

Foundational

WM-3835: A Novel HBO1 Inhibitor for Osteosarcoma Therapy

An In-depth Technical Guide on the Mechanism of Action For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of WM-3835, a first...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of WM-3835, a first-in-class, potent, and specific small molecule inhibitor of histone acetyltransferase (HAT) HBO1 (also known as KAT7 or MYST2), in the context of osteosarcoma (OS). Osteosarcoma, an aggressive bone malignancy primarily affecting children and young adults, has seen limited improvement in therapeutic options over the past few decades. WM-3835 presents a promising targeted therapeutic strategy by exploiting the oncogenic role of HBO1 in this disease.

Core Mechanism of Action

WM-3835 exerts its anti-tumor effects in osteosarcoma by directly targeting the acetyl-CoA binding site of HBO1.[1] This inhibition leads to a cascade of downstream events that collectively suppress tumor growth and progression. The primary mechanism involves the reduction of histone acetylation, specifically H4K12ac and H3K14ac, which are critical for the expression of key oncogenes.[2] By altering the epigenetic landscape, WM-3835 effectively downregulates the transcription of genes essential for osteosarcoma cell survival, proliferation, and metastasis.[1][2]

A key downstream target of the HBO1-mediated histone acetylation is the MYLK-HOXA9 signaling axis.[1] The inhibition of HBO1 by WM-3835 leads to the downregulation of MYLK-HOXA9 mRNA expression, contributing to the observed anti-proliferative and pro-apoptotic effects.[1]

Cellular and In Vivo Effects

Treatment of osteosarcoma cells with WM-3835 results in a range of anti-cancer activities, including:

  • Inhibition of Cell Proliferation and Viability: WM-3835 demonstrates a dose- and time-dependent inhibition of osteosarcoma cell viability.[1]

  • Induction of Apoptosis: The compound effectively activates the apoptotic cascade in osteosarcoma cells.[1][2]

  • Suppression of Cell Migration and Invasion: WM-3835 hinders the metastatic potential of osteosarcoma cells by inhibiting their migratory and invasive capabilities.[1][3]

In vivo studies using osteosarcoma xenograft models have confirmed the potent anti-tumor activity of WM-3835. Intraperitoneal administration of the inhibitor significantly suppresses tumor growth in mice, highlighting its potential for clinical translation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of WM-3835 in osteosarcoma models.

In Vitro Activity of WM-3835 in pOS-1 Osteosarcoma Cells
Parameter Value / Observation
Concentration Range for Viability Inhibition 1-25 µM[1]
Time Dependence of Viability Inhibition Significant anti-survival activity observed at ≥ 48 hours[1]
Concentration for Apoptosis Induction 5 µM (at 72 hours)[1]
Concentration for MYLK-HOXA9 mRNA Downregulation 5 µM (at 24 hours)[1]
Effect on Histone Acetylation Dose-dependent suppression of H4K12ac-H3K14ac[1]
In Vivo Efficacy of WM-3835 in pOS-1 Xenograft Model
Parameter Value / Observation
Animal Model SCID mice with pOS-1 xenografts[1]
Dosage Regimen 10 mg/kg/day[1]
Administration Route Intraperitoneal (ip)[1]
Treatment Duration 21 days[1]
Outcome Potent inhibition of pOS-1 xenograft growth[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

WM3835_Mechanism_of_Action WM3835 WM-3835 HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Histone_Acetylation H4K12ac-H3K14ac ↓ HBO1->Histone_Acetylation Mediates Gene_Expression MYLK-HOXA9 mRNA ↓ Histone_Acetylation->Gene_Expression Proliferation Proliferation ↓ Gene_Expression->Proliferation Migration Migration ↓ Gene_Expression->Migration Invasion Invasion ↓ Gene_Expression->Invasion Apoptosis Apoptosis ↑ Gene_Expression->Apoptosis

Caption: Mechanism of action of WM-3835 in osteosarcoma.

WM3835_In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_data Data Analysis Cell_Culture Culture Osteosarcoma Cells (e.g., pOS-1) Treatment Treat with WM-3835 (1-25 µM) or Vehicle Control Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CCK-8) (24-96h) Treatment->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) (72h) Treatment->Apoptosis Migration_Invasion Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Invasion Western_Blot Western Blot for H4K12ac, H3K14ac Treatment->Western_Blot qPCR RT-qPCR for MYLK-HOXA9 mRNA (24h) Treatment->qPCR Analysis Quantify and Compare Results between Treated and Control Groups Viability->Analysis Apoptosis->Analysis Migration_Invasion->Analysis Western_Blot->Analysis qPCR->Analysis

Caption: In vitro experimental workflow for evaluating WM-3835.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of WM-3835 on osteosarcoma cells.

Cell Culture and Drug Treatment
  • Cell Lines: Primary human osteosarcoma cells (e.g., pOS-1) or established cell lines (e.g., MG-63, U2OS) are used.[2][4]

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • WM-3835 Preparation: WM-3835 is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treatment.

  • Treatment Protocol: Osteosarcoma cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction). After allowing the cells to adhere, the medium is replaced with fresh medium containing various concentrations of WM-3835 or a vehicle control (DMSO). The cells are then incubated for specified durations (e.g., 24, 48, 72, 96 hours) before being harvested for downstream analysis.[1]

Cell Viability Assay
  • Method: A colorimetric assay, such as the Cell Counting Kit-8 (CCK-8) assay, is commonly used.

  • Procedure:

    • Seed osteosarcoma cells in a 96-well plate at a predetermined density.

    • After cell attachment, treat the cells with a range of WM-3835 concentrations (e.g., 1-25 µM) for various time points (e.g., 24, 48, 72, 96 hours).[1]

    • At the end of the treatment period, add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (TUNEL Staining)
  • Method: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Culture and treat osteosarcoma cells with WM-3835 (e.g., 5 µM for 72 hours) or vehicle control on coverslips or in chamber slides.[1]

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells to allow entry of the labeling reagents.

    • Perform the TUNEL staining according to the manufacturer's protocol, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.[1]

Western Blotting for Histone Acetylation
  • Objective: To determine the effect of WM-3835 on the acetylation levels of histones H3 and H4.

  • Procedure:

    • Treat osteosarcoma cells with various concentrations of WM-3835.

    • Lyse the cells in a suitable lysis buffer to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-H4K12ac, anti-H3K14ac), total H3, and total H4. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
  • Objective: To measure the mRNA expression levels of target genes, such as MYLK and HOXA9.

  • Procedure:

    • Treat osteosarcoma cells with WM-3835 (e.g., 5 µM for 24 hours).[1]

    • Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, gene-specific primers for MYLK and HOXA9, and a suitable qPCR master mix.

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative changes in gene expression using the ΔΔCt method.

In Vivo Xenograft Study
  • Animal Model: Severe combined immunodeficient (SCID) or nude mice are commonly used.[1][5]

  • Procedure:

    • Subcutaneously inject a suspension of osteosarcoma cells (e.g., pOS-1) into the flank of the mice.[5]

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the tumor-bearing mice to treatment and control groups.

    • Administer WM-3835 (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection for a specified duration (e.g., 21 days).[1]

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Conclusion

WM-3835 represents a targeted therapeutic approach for osteosarcoma by specifically inhibiting the histone acetyltransferase HBO1. Its mechanism of action, centered on the epigenetic downregulation of key oncogenic pathways, leads to potent anti-tumor effects both in vitro and in vivo. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of WM-3835 as a potential novel treatment for osteosarcoma.

References

Exploratory

WM-3835: A Selective HBO1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of WM-3835, a potent and selective small-molecule inhibitor of the histone acetyltrans...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of WM-3835, a potent and selective small-molecule inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes its cellular signaling pathways and experimental workflows.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. HBO1 is a member of the MYST family of HATs and is the catalytic subunit of multiprotein complexes that are essential for DNA replication and transcription.[1][2] Dysregulation of HBO1 activity has been implicated in the development and progression of various cancers, including osteosarcoma, castration-resistant prostate cancer (CRPC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL).[3][4]

WM-3835 has emerged as a first-in-class, cell-permeable, and highly specific inhibitor of HBO1.[3][5][6] It directly binds to the acetyl-CoA binding site of HBO1, effectively blocking its catalytic activity.[6][7] Preclinical studies have demonstrated that WM-3835 exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation, migration, and invasion in various cancer models.[5][7] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting HBO1 with WM-3835.

Mechanism of Action

WM-3835 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HBO1. This inhibition leads to a reduction in the acetylation of specific lysine residues on histones H3 and H4, which are key substrates of HBO1. The primary mechanism involves the following steps:

  • Direct Binding: WM-3835 binds to the acetyl-CoA binding pocket of HBO1, preventing the natural substrate from accessing the catalytic site.[6][7]

  • Inhibition of Histone Acetylation: By blocking HBO1, WM-3835 leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at lysines 5, 8, and 12 (H4K5ac, H4K8ac, H4K12ac).[3][4][8]

  • Downregulation of Target Gene Expression: The reduction in histone acetylation at the promoters of HBO1 target genes leads to the downregulation of their expression. These genes are often involved in cell cycle progression, proliferation, and survival. For example, in CRPC cells, WM-3835 treatment has been shown to decrease the expression of pro-cancerous genes such as CCR2, MYLK, VEGFR2, and OCIAD2.[3] In osteosarcoma, it downregulates MYLK-HOXA9 mRNA expression.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: The altered gene expression profile ultimately triggers programmed cell death (apoptosis) and causes cell cycle arrest, typically at the G1-S transition.[3][9]

The anti-cancer efficacy of WM-3835 is highly dependent on the presence of HBO1, as its cytotoxic effects are nullified in HBO1-knockout cancer cells.[5] Furthermore, the inhibitor shows selectivity for cancer cells with high HBO1 expression, exhibiting minimal toxicity in normal cells with low HBO1 levels.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on WM-3835.

In Vitro Efficacy of WM-3835
Cell LineCancer TypeAssayConcentration RangeEffectCitation
pOS-1OsteosarcomaCCK-8 Viability1 - 25 µMDose-dependent inhibition of cell viability[7]
pOS-1OsteosarcomaTUNEL5 µMSignificant increase in apoptotic cells[7]
pOS-1OsteosarcomaEdU Incorporation5 µMInhibition of cell proliferation[8]
pPC-1CRPCCCK-8 Viability1 - 25 µMDose-dependent inhibition of cell viability[3][9]
pPC-1CRPCTUNEL10 µMIncreased apoptosis[3]
pPC-1CRPCPI-Flow Cytometry10 µMG1-S phase cell cycle arrest[9]
AML cell linesAMLProliferation Assay1 µMInhibition of cell growth and viability[10]
In Vivo Efficacy of WM-3835
Animal ModelCancer TypeDosageAdministration RouteTreatment DurationEffectCitation
SCID MiceOsteosarcoma (pOS-1 xenograft)10 mg/kg/dayIntraperitoneal (i.p.)21 daysPotent inhibition of xenograft growth[6][7][8]
Nude MiceCRPC (pPC-1 xenograft)Not specifiedIntraperitoneal (i.p.)DailyPotent inhibition of xenograft growth[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of WM-3835.

Cell Viability Assay (CCK-8)
  • Objective: To determine the effect of WM-3835 on the viability of cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., pOS-1, pPC-1)

    • Complete cell culture medium

    • 96-well plates

    • WM-3835 (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 3 x 10³ cells per well and allow them to adhere overnight.[5]

    • Treat the cells with various concentrations of WM-3835 (e.g., 0.2, 1, 5, 10, 25 µM) or vehicle control (0.5% DMSO).[3][5]

    • Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours).[7]

    • At the end of the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 3 hours.[5]

    • Measure the absorbance (optical density) at 450 nm using a microplate reader.[5]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (TUNEL Assay)
  • Objective: To detect DNA fragmentation associated with apoptosis in cells treated with WM-3835.

  • Materials:

    • Cancer cells cultured on coverslips or in chamber slides

    • WM-3835

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

    • In Situ Cell Death Detection Kit (TUNEL)

    • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

    • Fluorescence microscope

  • Protocol:

    • Treat cells with WM-3835 (e.g., 5 µM or 10 µM) or vehicle control for a specified time (e.g., 72 hours).[3][7]

    • Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.

    • Wash with PBS and permeabilize the cells for 2 minutes on ice.

    • Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit green fluorescence.

Western Blotting
  • Objective: To analyze the expression levels of specific proteins (e.g., HBO1, acetylated histones) in response to WM-3835 treatment.

  • Materials:

    • Cancer cells

    • WM-3835

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-HBO1, anti-H3K14ac, anti-H4K12ac, anti-H3, anti-H4)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Treat cells with WM-3835 (e.g., 10 µM) for a specified time (e.g., 4 hours).[3]

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor activity of WM-3835 in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., SCID or nude mice)

    • Cancer cells (e.g., pOS-1, pPC-1)

    • Matrigel (optional)

    • WM-3835

    • Vehicle for injection

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, possibly mixed with Matrigel) into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer WM-3835 (e.g., 10 mg/kg) or vehicle daily via intraperitoneal injection.[6][7]

    • Measure tumor volume with calipers every few days.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).[8]

Visualizations

HBO1 Signaling Pathway and Inhibition by WM-3835

HBO1_Signaling_Pathway cluster_0 HBO1 Complex cluster_1 Histone Substrates cluster_2 Downstream Effects cluster_3 Inhibitor HBO1 HBO1 (KAT7/MYST2) H3 Histone H3 HBO1->H3 H3K14ac H4 Histone H4 HBO1->H4 H4K5/8/12ac BRPF BRPF1/2/3 BRPF->HBO1 JADE JADE1/2/3 JADE->HBO1 ING45 ING4/5 ING45->HBO1 MEAF6 MEAF6 MEAF6->HBO1 Gene_Expression Target Gene Expression (e.g., CTNNB1, HOXA9) H3->Gene_Expression H4->Gene_Expression Wnt_Signaling Wnt/β-catenin Pathway Gene_Expression->Wnt_Signaling Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Wnt_Signaling->Cell_Proliferation WM3835 WM-3835 WM3835->HBO1 inhibits

Caption: HBO1 signaling and its inhibition by WM-3835.

General Experimental Workflow for WM-3835 Evaluation

WM3835_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation start_vitro Cancer Cell Lines treatment Treat with WM-3835 (Dose-Response & Time-Course) start_vitro->treatment start_vivo Establish Xenograft Model (e.g., SCID Mice) start_vitro->start_vivo cell source viability Cell Viability (CCK-8) treatment->viability apoptosis Apoptosis (TUNEL, Caspase Activity) treatment->apoptosis proliferation Proliferation (EdU Staining) treatment->proliferation migration Cell Migration (Transwell Assay) treatment->migration western_blot Mechanism of Action (Western Blot for H3/H4ac) treatment->western_blot treatment_vivo Treat with WM-3835 (e.g., 10 mg/kg/day, i.p.) start_vivo->treatment_vivo monitoring Monitor Tumor Growth & Animal Health treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Weight, Histology) monitoring->endpoint

Caption: Workflow for preclinical evaluation of WM-3835.

References

Foundational

Technical Guide: Biological Activity of WM-3835 on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the biological activity of WM-3835, a first-in-class, potent, and specific small-molecule inhibitor of th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of WM-3835, a first-in-class, potent, and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). By binding directly to the acetyl-CoA binding site of HBO1, WM-3835 effectively suppresses its enzymatic activity, leading to significant anti-neoplastic effects across a range of cancer types.[1][2][3][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Mechanism of Action and Signaling Pathway

WM-3835 exerts its anti-cancer effects by inhibiting HBO1-mediated histone acetylation. HBO1 is a histone acetyltransferase (HAT) that specifically acetylates histone H3 and H4 at various lysine residues, including H3K14, H4K8, and H4K12.[5][6] This acetylation is a critical epigenetic modification that often leads to the transcriptional activation of genes involved in cell proliferation, survival, and migration.

By inhibiting HBO1, WM-3835 prevents the acetylation of these key histone residues. This results in the downregulation of several pro-cancerous genes, such as MYLK, HOXA9, CCR2, VEGFR2, OCIAD2, and CTNNB1 (β-catenin).[7][8][9][10] The suppression of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation and migration in cancer cells.[1][5][7]

G cluster_0 cluster_1 WM3835 WM-3835 HBO1 HBO1 (KAT7) WM3835->HBO1 Inhibits Histones Histones (H3, H4) HBO1->Histones Acetylates AcCoA Acetyl-CoA AcCoA->HBO1 AcetylatedHistones Acetylated Histones (H3K14ac, H4K8/12ac) ProCancerGenes Pro-Cancerous Gene Expression (MYLK, HOXA9, CTNNB1, VEGFR2, etc.) AcetylatedHistones->ProCancerGenes Promotes Proliferation Proliferation & Migration ProCancerGenes->Proliferation Drives Apoptosis Apoptosis ProCancerGenes->Apoptosis Inhibits CancerProgression Cancer Cell Effects note WM-3835 blocks the catalytic activity of HBO1, preventing histone acetylation and suppressing the transcription of oncogenes.

WM-3835 inhibits the HBO1 signaling pathway.

Quantitative Data on Biological Activity

The efficacy of WM-3835 has been demonstrated across various cancer cell lines. The following tables summarize the quantitative findings from multiple studies.

Table 1: In Vitro Activity of WM-3835 on Various Cancer Cell Lines

Cancer TypeCell Line(s)EffectConcentration / DurationKey FindingsCitation(s)
Osteosarcoma (OS) pOS-1, pOS-2, MG63, U2OSInhibition of viability, proliferation, migration, invasion; Apoptosis induction1-25 µM; 24-96 hoursActivity is dependent on HBO1 expression; non-cytotoxic in HBO1-low human osteoblasts.[1][2][9][1][2][5][9]
Castration-Resistant Prostate Cancer (CRPC) pPC-1, pPC-2, pPC-3, pPC-4Inhibition of viability, proliferation, migration; Apoptosis induction1-25 µM (IC50 ≈ 6.24 µM for pPC-1); 48-72 hoursDose-dependently inhibited cell survival and proliferation.[7] No significant cytotoxicity in normal prostate epithelial cells.[7][8][7][8]
Non-Small Cell Lung Cancer (NSCLC) pNSCLC1Inhibition of viability5 µM (IC50); 48-96 hoursTime and concentration-dependent reduction in cell viability.[10][10]
Acute Myeloid Leukemia (AML) Human AML cell linesInhibition of growth and viability1 µMReduces H3K14ac levels.[11][12][11][12]
B-cell Acute Lymphoblastic Leukemia (B-ALL) NALM-6, REHInhibition of viability and proliferation; Apoptosis induction10 mg/kg (in vivo)WM-3835 potently inhibited the progression of B-ALL.[6][6]

Table 2: In Vivo Efficacy of WM-3835

Cancer ModelAnimal ModelDosage and AdministrationOutcomeCitation(s)
Osteosarcoma pOS-1 Xenograft (SCID mice)10 mg/kg/day; IP injection for 21 daysPotently inhibited xenograft growth.[2][3][9][2][3][5][9]
Castration-Resistant Prostate Cancer pPC-1 Xenograft (Nude mice)5 mg/kg/day; IP injection for 14 daysPotently inhibited xenograft growth with no apparent toxicity.[7][7]
B-cell Acute Lymphoblastic Leukemia NALM-6 Xenograft (B-NDG mice)10 mg/kg/day; IP injection for 14 daysSignificantly reduced tumor burden in spleen and bone marrow.[13][13]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate the efficacy of WM-3835.

G cluster_workflow General In Vitro Experimental Workflow cluster_assays Endpoint Assays A 1. Cell Seeding (e.g., 96-well plates) B 2. Treatment (WM-3835 vs. Vehicle) A->B C 3. Incubation (24-96 hours) B->C D 4. Assay Execution C->D E 5. Data Acquisition & Analysis D->E Viability Viability (CCK-8) D->Viability Proliferation Proliferation (EdU) D->Proliferation Apoptosis Apoptosis (TUNEL) D->Apoptosis

A typical workflow for assessing WM-3835 in vitro.

3.1. Cell Viability Assay (CCK-8)

This assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases into a colored formazan product.

  • Cell Seeding : Seed cancer cells (e.g., pOS-1) into 96-well plates at a density of 3x10³ cells per well and allow them to adhere overnight.[1]

  • Treatment : Replace the medium with fresh medium containing various concentrations of WM-3835 (e.g., 1 µM to 25 µM) or a vehicle control (e.g., 0.5% DMSO).[1][10]

  • Incubation : Incubate the plates for desired time points (e.g., 24, 48, 72, 96 hours).

  • Reagent Addition : Add 10 µL of CCK-8 reagent to each well.[1]

  • Final Incubation : Incubate the plates for 1-4 hours at 37°C.

  • Measurement : Measure the absorbance (optical density) at 450 nm using a microplate reader.[1] Viability is expressed as a percentage relative to the vehicle-treated control cells.

3.2. Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture : Grow cells on coverslips in a 24-well plate and treat with WM-3835 (e.g., 5 µM) or vehicle for a specified duration (e.g., 72 hours).[2]

  • Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction : Wash cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in the dark, according to the manufacturer's protocol.

  • Counterstaining : (Optional) Counterstain nuclei with DAPI or Hoechst.

  • Imaging : Mount the coverslips and visualize using a fluorescence microscope. The percentage of TUNEL-positive nuclei is calculated to quantify apoptosis.[2][9]

3.3. Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis in proliferating cells by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2´-deoxyuridine).

  • Cell Culture and Treatment : Seed and treat cells with WM-3835 as described for other assays.

  • EdU Labeling : Two hours before the end of the treatment period, add EdU to the cell culture medium and incubate to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization : Wash, fix, and permeabilize the cells as described in the TUNEL protocol.

  • Click-iT® Reaction : Add the Click-iT® reaction cocktail containing a fluorescent azide, which covalently binds to the alkyne group of the incorporated EdU. Incubate for 30 minutes in the dark.

  • Nuclear Staining : Stain the cell nuclei with Hoechst 33342.[13]

  • Analysis : Image the cells using a fluorescence microscope. The proliferation rate is determined by the ratio of EdU-positive (proliferating) cells to the total number of cells (Hoechst-positive).[7][13]

3.4. Western Blotting

Western blotting is used to detect changes in protein expression and post-translational modifications, such as histone acetylation.

  • Protein Extraction : Treat cells with WM-3835, then lyse them in RIPA buffer to extract total protein or use a histone extraction kit for histone analysis.

  • Quantification : Determine protein concentration using a BCA assay.

  • Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K14ac, anti-H4K12ac, anti-cleaved-Caspase-3, anti-β-actin).[2][9]

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Expression levels are quantified relative to a loading control like β-actin or total histone H3/H4.[2]

References

Exploratory

Target Validation of WM-3835 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a critical need for novel therapeutic strategies that target the underlying molecular drivers of the disease. This technical guide focuses on the preclinical validation of WM-3835, a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) HBO1 (Histone acetyltransferase binding to ORC1), also known as KAT7 or MYST2. Evidence suggests that HBO1 is a key dependency in AML, particularly in leukemia stem cells (LSCs), making it a promising therapeutic target. This document provides a comprehensive overview of the mechanism of action of WM-3835, summarizing key quantitative data from preclinical studies, detailing experimental protocols for target validation, and visualizing the implicated signaling pathways.

Introduction to HBO1 as a Therapeutic Target in AML

HBO1 is a member of the MYST family of histone acetyltransferases, which play crucial roles in regulating chromatin structure and gene expression.[1][2] In the context of AML, HBO1 is a critical regulator of LSC maintenance.[3] It primarily functions as part of a complex with Bromo and PHD Finger Containing Proteins (BRPFs) to catalyze the acetylation of histone H3 at lysine 14 (H3K14ac).[1][4] This epigenetic mark is associated with active gene transcription.

The dysregulation of epigenetic modifiers is a common feature of AML. The activity of the HBO1-BRPF complex is essential for the expression of key leukemogenic genes, including the HOXA9 and MEIS1 homeobox genes, which are frequently overexpressed in AML and are associated with a poor prognosis.[5][6][7] By inhibiting HBO1, WM-3835 disrupts this critical transcriptional program, leading to anti-leukemic effects.

WM-3835: A Potent and Selective HBO1 Inhibitor

WM-3835 is a first-in-class, cell-permeable inhibitor of HBO1.[8] It acts as a competitive inhibitor at the acetyl-CoA binding site of HBO1, thereby preventing the transfer of acetyl groups to its histone substrates.[9] Preclinical studies have demonstrated its potent anti-tumor activity in various cancers, including AML.[3][8]

Quantitative Analysis of WM-3835 Activity in AML Models

The following tables summarize the key quantitative data from preclinical studies of WM-3835 in AML cell lines and primary patient samples.

Table 1: In Vitro Efficacy of WM-3835 in AML Cell Lines

Cell LineMolecular SubtypeIC50 (µM)Assay TypeReference
MOLM-13FLT3-ITD, MLL-AF9~1Growth Inhibition[5]
OCI-AML3DNMT3A R882HNot specifiedNot specified
MV4-11FLT3-ITD, MLL-AF4Not specifiedNot specified

Table 2: Effect of WM-3835 on Histone Acetylation and Gene Expression

Cell Line/Sample TypeTreatment ConditionTargetMethodResultReference
MOLM-13 cellsDose-dependent WM-3835H3K14acWestern BlotDose-dependent decrease[5]
Primary AML cells1 µM WM-3835HOXA9 mRNAqRT-PCRSignificant decrease[5]
Primary AML cells1 µM WM-3835MEIS1 mRNAqRT-PCRSignificant decrease

Table 3: Cellular Effects of WM-3835 in AML

Cell Line/Sample TypeTreatment ConditionEffectAssayReference
MOLM-13 cells1 µM WM-3835G1 cell cycle arrestFlow Cytometry[3]
OCI-AML3 cellsDose-dependent WM-3835Induction of ApoptosisAnnexin V/PI Staining
Primary AML patient cells1 µM WM-3835Reduced clonogenic potentialColony Forming Assay[3]

Signaling Pathways and Experimental Workflows

HBO1-Mediated Transcriptional Regulation in AML

The following diagram illustrates the central role of the HBO1-BRPF complex in promoting the expression of leukemogenic genes in AML. WM-3835 directly inhibits the catalytic activity of HBO1 within this complex.

HBO1_Signaling_Pathway cluster_nucleus Nucleus HBO1 HBO1 (KAT7) HBO1_Complex HBO1-BRPF Complex HBO1->HBO1_Complex BRPF BRPF1/2/3 BRPF->HBO1_Complex Acetyl_CoA Acetyl-CoA Acetyl_CoA->HBO1_Complex Substrate WM3835 WM-3835 WM3835->HBO1_Complex Inhibition Histone_H3 Histone H3 HBO1_Complex->Histone_H3 Acetylation H3K14ac H3K14ac Histone_H3->H3K14ac Promoter_Region Promoter Region (HOXA9, MEIS1) H3K14ac->Promoter_Region Activation Transcription Gene Transcription Promoter_Region->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis

HBO1 Signaling Pathway in AML
Experimental Workflow for WM-3835 Target Validation

The following diagram outlines a typical experimental workflow for validating the therapeutic target of WM-3835 in AML.

Experimental_Workflow cluster_invitro In Vitro Studies AML_Cells AML Cell Lines & Primary Samples WM3835_Treatment WM-3835 Treatment (Dose-Response) AML_Cells->WM3835_Treatment Viability_Assay Cell Viability Assay (MTT/MTS) WM3835_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) WM3835_Treatment->Apoptosis_Assay Western_Blot Western Blot (H3K14ac) WM3835_Treatment->Western_Blot qRT_PCR qRT-PCR (HOXA9, MEIS1) WM3835_Treatment->qRT_PCR Clonogenic_Assay Clonogenic Assay WM3835_Treatment->Clonogenic_Assay

Target Validation Workflow

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • AML cell lines (e.g., MOLM-13, OCI-AML3, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear flat-bottom plates

  • WM-3835 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of WM-3835. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Histone Acetylation

Materials:

  • AML cells treated with WM-3835

  • Histone extraction buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K14ac, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Histone Extraction: Treat AML cells with WM-3835 for the desired time. Harvest the cells and perform acid extraction of histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-H3K14ac at 1:1000 dilution, anti-total H3 at 1:5000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K14ac signal to the total H3 signal.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • AML cells treated with WM-3835

  • Annexin V-FITC/APC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with WM-3835 for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10][11]

Clonogenic Assay (Colony Forming Unit Assay)

This assay assesses the self-renewal capacity of leukemia-initiating cells.

Materials:

  • Primary AML patient samples or AML cell lines

  • Ficoll-Paque for mononuclear cell isolation (for primary samples)

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

  • 35 mm culture dishes

  • WM-3835

Procedure:

  • Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Drug Treatment: Pre-treat the cells with WM-3835 (e.g., 1 µM) or vehicle control for a specified period (e.g., 24 hours).

  • Plating: Wash the cells and plate them in duplicate or triplicate in methylcellulose-based medium in 35 mm dishes at a low density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/dish).

  • Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

  • Colony Counting: Count the number of colonies (defined as clusters of >40 cells) under an inverted microscope.

  • Data Analysis: Calculate the colony-forming efficiency and compare the number of colonies in the WM-3835-treated group to the vehicle control.[12][13]

Conclusion and Future Directions

The preclinical data strongly support the validation of HBO1 as a therapeutic target in acute myeloid leukemia. The small molecule inhibitor WM-3835 effectively targets HBO1, leading to the inhibition of histone H3K14 acetylation, downregulation of key leukemogenic genes such as HOXA9 and MEIS1, and ultimately, reduced AML cell viability and self-renewal capacity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of WM-3835 and other HBO1 inhibitors in AML.

Future research should focus on:

  • Establishing a broader profile of WM-3835's activity across a larger panel of AML subtypes to identify patient populations most likely to respond.

  • Investigating potential mechanisms of resistance to HBO1 inhibition.

  • Evaluating the in vivo efficacy and safety of WM-3835 in relevant animal models of AML.

  • Exploring combination therapies to enhance the anti-leukemic activity of WM-3835.

The continued exploration of HBO1 inhibition represents a promising avenue for the development of novel, targeted therapies for patients with acute myeloid leukemia.

References

Foundational

Unraveling the Apoptotic Power of WM-3835: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the pivotal role of WM-3835 in inducing apoptosis, a critical mechanism in cancer therapy. WM-3835, a potent and spec...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of WM-3835 in inducing apoptosis, a critical mechanism in cancer therapy. WM-3835, a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2), has emerged as a promising agent in preclinical cancer models. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cancer cells, detailed experimental protocols, and a visual representation of the signaling pathways involved.

Core Mechanism of Action: HBO1 Inhibition and Epigenetic Reprogramming

WM-3835 exerts its pro-apoptotic effects by directly targeting HBO1, a key enzyme responsible for the acetylation of histone H3 and H4.[1][2] By binding to the acetyl-CoA binding site of HBO1, WM-3835 effectively inhibits its catalytic activity.[3][4] This inhibition leads to a reduction in histone acetylation, particularly H3K14ac, H4K8ac, and H4K12ac, altering chromatin structure and gene expression.[3][5] The resulting epigenetic reprogramming leads to the downregulation of several pro-cancerous genes, ultimately suppressing cancer cell proliferation, migration, and invasion, and steering the cells towards programmed cell death, or apoptosis.[3][6][7][8]

Quantitative Effects of WM-3835 on Apoptosis Induction

The efficacy of WM-3835 in inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize the key findings from preclinical studies.

Cell LineCancer TypeConcentrationTreatment DurationEffect on ApoptosisCitation
pOS-1Osteosarcoma5 µM72 hoursSignificantly increased TUNEL-positive nuclei[3]
pPC-1Castration-Resistant Prostate Cancer10 µM72 hoursIncreased Caspase-3/7, Caspase-9, and PARP cleavage; Increased TUNEL-positive cells[7]
B-ALL cellsB-cell Acute Lymphoblastic LeukemiaNot SpecifiedNot SpecifiedProvoked apoptosis[5]
Cell LineCancer TypeConcentration RangeTreatment DurationEffect on Cell ViabilityCitation
pOS-1Osteosarcoma1-25 µM24-96 hoursConcentration-dependent inhibition[3]
Primary CRPC cellsCastration-Resistant Prostate CancerNot SpecifiedNot SpecifiedPotently inhibited cell viability[7][9]
AML cell linesAcute Myeloid Leukemia1 µMNot SpecifiedInhibited growth and viability[10]

Signaling Pathways of WM-3835-Induced Apoptosis

WM-3835-mediated inhibition of HBO1 triggers a cascade of molecular events culminating in apoptosis. The primary mechanism involves the alteration of gene expression through reduced histone acetylation. This leads to the downregulation of genes critical for cancer cell survival and proliferation. In some contexts, such as B-cell acute lymphoblastic leukemia, HBO1 inhibition by WM-3835 has been shown to suppress the Wnt/β-catenin signaling pathway by downregulating CTNNB1 expression.[5]

WM3835_Apoptosis_Pathway cluster_epigenetic Epigenetic Regulation WM3835 WM-3835 HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Inhibits Acetylation Histone Acetylation (H3K14ac, H4K8ac, H4K12ac) Histones Histones (H3, H4) HBO1->Histones Acetylates Histones->Acetylation Chromatin Altered Chromatin Structure Acetylation->Chromatin Gene_Expression Downregulation of Pro-Cancerous Genes (e.g., CTNNB1, CCR2, MYLK, VEGFR2) Chromatin->Gene_Expression Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Wnt_Beta_Catenin Wnt/β-catenin Pathway (in B-ALL) Gene_Expression->Wnt_Beta_Catenin Suppresses

WM-3835 signaling pathway leading to apoptosis.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize the apoptotic effects of WM-3835.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of WM-3835 on the viability of cancer cells.

Protocol:

  • Seed cells (e.g., pOS-1) into 96-well plates at a density of 3x10³ cells per well.

  • Treat the cells with varying concentrations of WM-3835 or a vehicle control (e.g., 0.5% DMSO).[6]

  • Incubate the plates for the desired duration (e.g., 96 hours).[6]

  • Add 10 µL of CCK-8 reagent to each well and incubate for 3 hours.[6]

  • Measure the absorbance (OD value) at 450 nm using a microplate reader.[6]

Apoptosis Detection by TUNEL Staining

Objective: To visualize and quantify apoptotic cells by detecting DNA fragmentation.

Protocol:

  • Culture cells on coverslips or in chamber slides and treat with WM-3835 (e.g., 5 µM for 72 hours for pOS-1 cells) or vehicle control.[3]

  • Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTP.

  • Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

TUNEL_Assay_Workflow start Cell Seeding and WM-3835 Treatment fixation Fixation (4% Paraformaldehyde) start->fixation permeabilization Permeabilization (0.2% Triton X-100) fixation->permeabilization tunel_staining TUNEL Staining (TdT Enzyme + Labeled dUTP) permeabilization->tunel_staining counterstain Nuclear Counterstain (DAPI) tunel_staining->counterstain microscopy Fluorescence Microscopy and Quantification counterstain->microscopy

Workflow for TUNEL (apoptosis) staining.
Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis.

Protocol:

  • Plate cells in a 96-well plate and treat with WM-3835 or vehicle control.

  • Lyse the cells using a supplied lysis buffer.

  • Incubate the cell lysate with a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter (e.g., Ac-DEVD-pNA for caspase-3).

  • Measure the fluorescence or absorbance over time using a plate reader. The increase in signal is proportional to the caspase activity.

  • For inhibition studies, pre-treat cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) or a specific caspase inhibitor (e.g., z-DEVD-fmk) before adding WM-3835.[1][2][7]

In Vivo Efficacy of WM-3835

The anti-tumor activity of WM-3835 has been validated in animal models. Intraperitoneal injection of WM-3835 has been shown to potently inhibit the growth of osteosarcoma and castration-resistant prostate cancer xenografts in mice, without apparent toxicity.[1][7] For instance, in a pOS-1 xenograft model, daily intraperitoneal injections of 10 mg/kg WM-3835 for 21 days resulted in significant tumor growth inhibition.[3][4]

Conclusion and Future Directions

WM-3835 represents a promising first-in-class HBO1 inhibitor with potent pro-apoptotic activity across a range of cancer types. Its mechanism of action, centered on the epigenetic regulation of gene expression, offers a novel therapeutic strategy. The data presented in this guide underscore the potential of WM-3835 as a valuable tool for cancer research and a candidate for further drug development. Future investigations should focus on elucidating the full spectrum of its downstream targets, exploring potential combination therapies, and advancing its clinical development. As of now, there are no active clinical trials specifically for WM-3835 found in a general search of clinical trial databases.[11][12][13] Further inquiries into specific company pipelines may be necessary for the most current information.

References

Exploratory

WM-3835: A Potent HBO1 Inhibitor and its Impact on Histone H3K14 Acetylation

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract WM-3835 is a novel, potent, and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (Histone Acetyltransferase B...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WM-3835 is a novel, potent, and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2. By directly targeting the acetyl-CoA binding site of HBO1, WM-3835 effectively modulates the epigenetic landscape, primarily through the reduction of histone H3 lysine 14 acetylation (H3K14ac). This inhibition disrupts critical cellular processes, leading to anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides a comprehensive overview of WM-3835, its mechanism of action, its profound effects on H3K14 acetylation, and its therapeutic potential. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This process, known as histone acetylation, neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that facilitates gene transcription. HBO1, a member of the MYST family of HATs, is a key regulator of H3K14 acetylation, a mark associated with active gene expression and DNA replication.

Dysregulation of HBO1 activity and H3K14ac levels has been implicated in the pathogenesis of various cancers, including osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3][4][5] This has positioned HBO1 as a promising therapeutic target for cancer intervention. WM-3835 has emerged as a first-in-class, cell-permeable inhibitor of HBO1, demonstrating significant anti-tumor activity in preclinical studies.[1][2][3]

Mechanism of Action

WM-3835 exerts its biological effects through the specific inhibition of HBO1. It binds directly to the acetyl-CoA binding pocket of the HBO1 enzyme, preventing the transfer of acetyl groups to its histone substrates.[6][7] This competitive inhibition leads to a global reduction in histone H3K14 acetylation.[1][8] Additionally, WM-3835 has been shown to suppress the acetylation of histone H4 at lysine 5 (H4K5ac), lysine 8 (H4K8ac), and lysine 12 (H4K12ac).[1][5][9] The reduction in these activating histone marks leads to the transcriptional repression of various pro-cancerous genes, ultimately inducing cell cycle arrest, inhibiting cell proliferation and migration, and promoting apoptosis in cancer cells.[1][2][10]

Signaling Pathway

The inhibition of HBO1 by WM-3835 initiates a cascade of molecular events that culminate in anti-tumor effects. A key downstream consequence is the downregulation of genes critical for cancer cell survival and progression. In various cancer types, this includes genes such as C-C chemokine receptor type 2 (CCR2), myosin light chain kinase (MYLK), vascular endothelial growth factor receptor 2 (VEGFR2), and ovarian cancer immunoreactive antigen domain containing 2 (OCIAD2).[1][9] Furthermore, in B-cell acute lymphoblastic leukemia, HBO1-mediated histone acetylation has been shown to upregulate CTNNB1 expression, thereby activating the Wnt/β-catenin signaling pathway.[5] By inhibiting HBO1, WM-3835 can disrupt this oncogenic signaling cascade.

WM3835_Signaling_Pathway WM3835 WM-3835 HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Inhibits Acetylated_Histones Reduced H3K14ac Reduced H4ac HBO1->Acetylated_Histones Reduces Acetylation Acetyl_CoA Acetyl-CoA Histones Histone H3 (K14) Histone H4 (K5, K8, K12) Gene_Expression Transcriptional Repression of Pro-Cancerous Genes (e.g., CCR2, MYLK, VEGFR2, OCIAD2) Acetylated_Histones->Gene_Expression Wnt_Pathway Wnt/β-catenin Pathway (via CTNNB1) Acetylated_Histones->Wnt_Pathway Downregulates Cellular_Effects Anti-Tumor Effects: - Inhibition of Proliferation - Inhibition of Migration - Induction of Apoptosis Gene_Expression->Cellular_Effects Wnt_Pathway->Cellular_Effects

Caption: Signaling pathway of WM-3835.

Quantitative Data

The following tables summarize the quantitative data on the effects of WM-3835 from various preclinical studies.

Table 1: In Vitro Efficacy of WM-3835 in Cancer Cell Lines
Cell LineCancer TypeAssayEndpointResultReference
pPC-1Castration-Resistant Prostate CancerCCK-8ViabilitySignificant reduction at 1-25 µM; Ineffective at 0.2 µM[2]
pNSCLC1Non-Small Cell Lung CancerCCK-8IC50~5 µM[3]
Molm13Acute Myeloid LeukemiaGrowth InhibitionViabilityDose-dependent decrease[4]
OCI-AML3Acute Myeloid LeukemiaApoptosis AssayApoptosisIncreased apoptosis[4]
pOS-1OsteosarcomaCCK-8ViabilityConcentration-dependent inhibition (1-25 µM)[10]
pOS-1OsteosarcomaTUNEL AssayApoptosisSignificant increase with 5 µM after 72h[10]
Table 2: In Vivo Efficacy of WM-3835
Cancer ModelAnimal ModelDosageDurationOutcomeReference
pOS-1 XenograftSCID Mice10 mg/kg/day (i.p.)21 daysPotent inhibition of tumor growth[10]
pPC-1 XenograftNude Mice5 mg/kg/day (i.p.)14 daysPotent inhibition of tumor growth[2]
Table 3: Effect of WM-3835 on Histone Acetylation
Cell LineCancer TypeTreatmentEffect on H3K14acEffect on H4 AcetylationReference
pPC-1Castration-Resistant Prostate Cancer10 µM for 4hRobustly decreasedDecreased H4K5ac and H4K12ac[1]
Female mpre-B cellsN/A48 hoursGlobal reductionH4K16ac and pan-H4ac unaffected[8]
pOS-1Osteosarcoma1-25 µMDose-dependent suppressionSuppressed H4K12ac[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (CCK-8)

This protocol is a general guideline for assessing cell viability upon treatment with WM-3835 using the Cell Counting Kit-8 (CCK-8).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. For suspension cells, a higher density may be required.

  • Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment and recovery.

  • Drug Treatment: Add 10 µL of various concentrations of WM-3835 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells (96-well plate) preincubate Pre-incubate (24h) seed->preincubate treat Add WM-3835 preincubate->treat incubate_treat Incubate (24-96h) treat->incubate_treat add_cck8 Add CCK-8 Solution incubate_treat->add_cck8 incubate_assay Incubate (1-4h) add_cck8->incubate_assay read Measure Absorbance (450 nm) incubate_assay->read

Caption: Experimental workflow for CCK-8 assay.

Western Blot for Histone Acetylation

This protocol outlines the general steps for detecting changes in histone acetylation levels.

  • Cell Lysis and Histone Extraction:

    • Treat cells with WM-3835 for the desired time and concentration.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

    • For histone-specific analysis, perform acid extraction of histones from the nuclear pellet.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-20% gradient gel).

    • Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated H3K14, total H3, and other histone modifications overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify band intensities and normalize the acetylated histone levels to the total histone levels.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation:

    • Treat cells with WM-3835.

    • Harvest and fix the cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

  • TUNEL Reaction:

    • Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's instructions.

  • Staining (for indirect methods): If using a non-fluorescently labeled dUTP, incubate with a labeled anti-BrdU antibody or streptavidin-HRP followed by a substrate.

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.

  • Analysis:

    • For microscopy, visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

    • For flow cytometry, analyze the fluorescence intensity of the cell population.

Conclusion

WM-3835 is a highly promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its specific inhibition of HBO1 and the subsequent reduction in histone H3K14 acetylation provide a clear mechanism for its potent anti-cancer activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of WM-3835 and other HBO1 inhibitors. Continued investigation into the downstream effects and potential combination therapies will be crucial in translating the preclinical success of WM-3835 into effective clinical applications.

References

Foundational

The Discovery and Development of WM-3835: A First-in-Class HBO1 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract WM-3835 is a novel, potent, and specific small-molecule inhibitor of histone acetyltransferase binding to ORC1 (HBO1), also...

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

WM-3835 is a novel, potent, and specific small-molecule inhibitor of histone acetyltransferase binding to ORC1 (HBO1), also known as lysine acetyltransferase 7 (KAT7) or MYST2. As a first-in-class agent, WM-3835 has demonstrated significant preclinical anti-tumor activity across a range of hematological and solid malignancies, including osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of WM-3835, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological pathways.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, leading to transcriptional activation. HBO1 is a member of the MYST family of HATs and is the catalytic subunit of multiprotein complexes that primarily acetylate histone H3 at lysine 14 (H3K14ac) and various lysine residues on histone H4. Dysregulation of HBO1 activity has been implicated in the pathogenesis of several cancers, making it an attractive therapeutic target.

WM-3835, with the chemical name N'-(4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl)-3-hydroxybenzenesulfonohydrazide, emerged from a chemical scaffold designed to inhibit MYST-family acetyltransferases. It acts as a competitive inhibitor of acetyl-CoA, thereby blocking the catalytic activity of HBO1. This inhibition leads to a reduction in histone acetylation, altered gene expression, and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action

WM-3835 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of HBO1. By competing with acetyl-CoA for the binding site on the HBO1 enzyme, WM-3835 prevents the transfer of acetyl groups to histone substrates. This leads to a global reduction in specific histone acetylation marks, most notably H3K14ac, as well as acetylation of histone H4 at lysines 5 and 12 (H4K5ac and H4K12ac).

The reduction in these activating histone marks results in the transcriptional repression of key oncogenes. For instance, in CRPC cells, WM-3835 treatment leads to the downregulation of pro-cancerous genes such as C-C chemokine receptor type 2 (CCR2), myosin light chain kinase (MYLK), and vascular endothelial growth factor receptor 2 (VEGFR2). In osteosarcoma and AML, the inhibition of HBO1 by WM-3835 has been shown to downregulate the expression of MYLK and Homeobox A9 (HOXA9). Furthermore, in bladder cancer, HBO1 has been implicated in the activation of the Wnt/β-catenin signaling pathway, suggesting another avenue through which its inhibition may exert anti-cancer effects.

The downstream consequences of HBO1 inhibition by WM-3835 include cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation, migration, and invasion.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of WM-3835 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Citation
pNSCLC1Non-Small Cell Lung Cancer~5[1]
pPC-1Castration-Resistant Prostate CancerSignificant viability reduction at 1-25 µM[2]
pOS-1OsteosarcomaDose-dependent inhibition of viability (1-25 µM)[3]
In Vivo Efficacy: Xenograft Models

WM-3835 has demonstrated significant anti-tumor efficacy in various preclinical xenograft models.

Cancer TypeXenograft ModelDosing RegimenOutcomeCitation
Castration-Resistant Prostate CancerpPC-1 cells in nude mice5 mg/kg, daily i.p. for 14 daysPotent inhibition of tumor growth[2]
OsteosarcomapOS-1 cells in SCID mice10 mg/kg/day, i.p. for 21 daysPotent inhibition of tumor growth[3]
B-cell Acute Lymphoblastic LeukemiaNALM-6 cells in B-NDG mice10 mg/kg, daily i.p. for 14 daysReduced tumor burden[4]
Pharmacokinetic Properties

Preclinical studies have indicated that WM-3835 has a high in vitro metabolism and poor oral bioavailability. This has necessitated intraperitoneal administration in in vivo studies. Further optimization of its pharmacokinetic profile may be required for clinical development.[1]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of WM-3835 (e.g., 0.1 to 25 µM) or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined using non-linear regression analysis.[2][5]

Western Blot Analysis
  • Cell Lysis: Cells are treated with WM-3835 or vehicle control, harvested, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., acetyl-H3K14, total H3, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]

Xenograft Tumor Model
  • Cell Preparation: Cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium, sometimes mixed with Matrigel.

  • Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. WM-3835 is administered via intraperitoneal (i.p.) injection at a specified dose and schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology, western blotting).[2][7]

Mandatory Visualizations

Signaling Pathway of HBO1 Inhibition by WM-3835

HBO1_Inhibition_Pathway cluster_inhibition WM3835 WM-3835 HBO1 HBO1 (KAT7) WM3835->HBO1 AcetylCoA Acetyl-CoA AcetylCoA->HBO1 Histones Histones (H3, H4) HBO1->Histones Acetylation AcetylatedHistones Acetylated Histones (H3K14ac, H4K5/12ac) Chromatin Open Chromatin AcetylatedHistones->Chromatin Promotes Transcription Gene Transcription Chromatin->Transcription Oncogenes Oncogenes (MYLK, HOXA9, etc.) Transcription->Oncogenes Wnt Wnt/β-catenin Pathway Transcription->Wnt Cancer Cancer Cell Proliferation, Survival, Migration Oncogenes->Cancer Wnt->Cancer

Caption: HBO1 Inhibition Pathway by WM-3835.

Experimental Workflow for Preclinical Evaluation of WM-3835

WM3835_Workflow Discovery Compound Discovery (MYST Scaffold) InVitro In Vitro Studies Discovery->InVitro CellViability Cell Viability Assays (IC50 Determination) InVitro->CellViability WesternBlot Western Blot (Target Engagement) InVitro->WesternBlot MigrationInvasion Migration/Invasion Assays InVitro->MigrationInvasion InVivo In Vivo Studies InVitro->InVivo Xenograft Xenograft Models InVivo->Xenograft Toxicity Toxicity Assessment InVivo->Toxicity PK Pharmacokinetics InVivo->PK Clinical Clinical Development InVivo->Clinical Metabolism Metabolism & Bioavailability PK->Metabolism

Caption: Preclinical Development Workflow of WM-3835.

Conclusion and Future Directions

WM-3835 has emerged as a promising preclinical candidate for cancer therapy through its targeted inhibition of HBO1. The extensive in vitro and in vivo data robustly support its anti-tumor activity in a variety of cancer models. The mechanism of action, centered on the reduction of histone acetylation and subsequent downregulation of oncogenic gene expression, provides a strong rationale for its further development.

Future efforts should focus on several key areas. Firstly, the pharmacokinetic properties of WM-3835, particularly its high metabolism and low oral bioavailability, present a significant hurdle for clinical translation. Medicinal chemistry efforts to develop analogs with improved drug-like properties are warranted. Secondly, a more comprehensive understanding of the full spectrum of HBO1's downstream targets and signaling pathways in different cancer contexts will aid in patient selection and the identification of potential combination therapies. Finally, to date, there is no publicly available information on any clinical trials for WM-3835. The transition of this promising preclinical candidate into clinical evaluation will be a critical next step in determining its therapeutic potential in cancer patients.

References

Exploratory

The Impact of WM-3835 on Castration-Resistant Prostate Cancer: A Technical Overview

For Immediate Release This technical guide provides an in-depth analysis of the preclinical data on WM-3835, a first-in-class inhibitor of histone acetyltransferase HBO1 (KAT7/MYST2), in the context of castration-resista...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on WM-3835, a first-in-class inhibitor of histone acetyltransferase HBO1 (KAT7/MYST2), in the context of castration-resistant prostate cancer (CRPC). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a specific focus on novel therapeutic strategies for advanced prostate cancer.

Executive Summary

Castration-resistant prostate cancer presents a significant clinical challenge due to its resistance to androgen deprivation therapy. Recent preclinical findings have identified a novel therapeutic target, HBO1, a histone acetyltransferase significantly elevated in CRPC tissues and cells.[1][2] WM-3835, a potent and cell-permeable inhibitor of HBO1, has demonstrated robust anti-tumor activity in CRPC models.[1][2] This document summarizes the key preclinical findings, including quantitative data on its in vitro and in vivo efficacy, detailed experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action

WM-3835 functions as a first-in-class inhibitor of HBO1.[1][2] By targeting HBO1, WM-3835 prevents the acetylation of histones H3 and H4.[1][2] This epigenetic modification leads to the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2, ultimately inhibiting CRPC cell growth and survival.[1][2] The signaling pathway is depicted below.

WM_3835_Signaling_Pathway WM3835 WM-3835 HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Acetylation Acetylation HBO1->Acetylation Promotes Histones Histones H3-H4 Genes Pro-cancerous Genes (CCR2, MYLK, VEGFR2, OCIAD2) Acetylation->Genes Upregulates Outcomes Inhibition of: - Viability - Proliferation - Migration - Cell Cycle Progression Induction of: - Apoptosis Genes->Outcomes Leads to Cell_Viability_Assay_Workflow start Start seed Seed pPC-1 cells in 96-well plates start->seed treat Treat with varying concentrations of WM-3835 seed->treat incubate Incubate treat->incubate add_cck8 Add CCK-8 reagent incubate->add_cck8 measure Measure OD at 450 nm add_cck8->measure end End measure->end In_Vivo_Xenograft_Study_Workflow start Start implant Implant pPC-1 cells subcutaneously in nude mice start->implant tumor_growth Allow tumors to establish implant->tumor_growth treatment Daily intraperitoneal injection of WM-3835 or vehicle tumor_growth->treatment monitor Monitor tumor growth and animal health treatment->monitor endpoint Endpoint: Analyze tumor tissues for H3-H4 acetylation and gene expression monitor->endpoint end End endpoint->end

References

Foundational

The HBO1 Inhibitor WM-3835: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals Abstract WM-3835 is a potent and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (Histone Acetyltransferase Binding to ORC1), also k...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-3835 is a potent and specific small-molecule inhibitor of the histone acetyltransferase HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2. Emerging research has identified WM-3835 as a promising anti-cancer agent that exerts its effects by inducing cell cycle arrest, apoptosis, and inhibiting cell proliferation in a variety of cancer models. This technical guide provides an in-depth analysis of the mechanism by which WM-3835 modulates cell cycle progression, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The regulation of the cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The transition between different phases of the cell cycle is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Histone acetyltransferases (HATs) play a crucial role in regulating gene expression by modifying chromatin structure. HBO1, a member of the MYST family of HATs, has been implicated in the regulation of DNA replication and transcription, making it an attractive target for cancer therapy. WM-3835 has been developed as a first-in-class inhibitor of HBO1, demonstrating significant anti-neoplastic activity in preclinical studies. This document serves as a comprehensive resource on the effects of WM-3835 on cell cycle progression.

Quantitative Analysis of WM-3835-Induced Cell Cycle Arrest

WM-3835 consistently induces a G1-S phase cell cycle arrest in various cancer cell lines. The following tables summarize the quantitative data from key studies.

Table 1: Effect of WM-3835 on Cell Cycle Distribution in Castration-Resistant Prostate Cancer (CRPC) Cells

Cell LineTreatment (Concentration, Time)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
pPC-1Vehicle (DMSO)52.1 ± 4.535.8 ± 3.912.1 ± 2.1[1]
pPC-1WM-3835 (10 µM, 36 h)71.3 ± 5.215.4 ± 2.813.3 ± 2.5[1]

Table 2: Qualitative Effect of WM-3835 on Cell Cycle Progression in Hematological Malignancies

Cell LineCancer TypeEffect on Cell CycleKey Molecular ChangesReference
NALM-6B-cell Acute Lymphoblastic LeukemiaG1-S Arrest↓ CDK4, ↑ p21[2]
REHB-cell Acute Lymphoblastic LeukemiaG1-S Arrest↓ CDK4, ↑ p21[2]
OCI-AML3Acute Myeloid LeukemiaG1 ArrestNot specified[3]

Note: Specific quantitative data for NALM-6, REH, and OCI-AML3 cell lines were not available in the reviewed literature, however, the induction of G1-S arrest was consistently reported.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of WM-3835's effect on the cell cycle.

Cell Culture and Treatment
  • Cell Lines:

    • pPC-1 (primary human castration-resistant prostate cancer cells)[1]

    • NALM-6, REH (human B-cell acute lymphoblastic leukemia cell lines)[2]

    • OCI-AML3 (human acute myeloid leukemia cell line)[3]

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • WM-3835 Treatment: WM-3835 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. Control cells are treated with an equivalent volume of DMSO.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a representative method for analyzing cell cycle distribution.

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with WM-3835 or vehicle control for the indicated time.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • The cell cycle distribution (G1, S, and G2/M phases) is analyzed using appropriate software (e.g., ModFit LT, FlowJo).[4][5][6]

Western Blot Analysis
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., HBO1, H3K14ac, CDK4, p21, Cyclin D1, β-catenin) overnight at 4°C.[2]

    • Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

WM-3835's induction of G1-S phase arrest is a consequence of its inhibitory effect on HBO1's acetyltransferase activity. This leads to a cascade of downstream events that ultimately converge on key regulators of the cell cycle.

G1_S_Arrest_Pathway cluster_downstream Downstream Effects of HBO1 Inhibition cluster_cellcycle Cell Cycle Regulation WM3835 WM-3835 HBO1 HBO1 (KAT7) WM3835->HBO1 Inhibits WM3835->HBO1 Histone_Acetylation Histone Acetylation (H3K14ac, H4K8ac, H4K12ac) HBO1->Histone_Acetylation Promotes HBO1->Histone_Acetylation Wnt_BetaCatenin Wnt/β-catenin Signaling HBO1->Wnt_BetaCatenin Activates HBO1->Wnt_BetaCatenin Gene_Expression Target Gene Expression (e.g., MYLK, HOXA9) Histone_Acetylation->Gene_Expression Regulates Histone_Acetylation->Gene_Expression CDK4 CDK4 Expression Gene_Expression->CDK4 Downregulates Gene_Expression->CDK4 p21 p21 (WAF1/CIP1) Expression Gene_Expression->p21 Upregulates Gene_Expression->p21 cMyc_CyclinD1 c-Myc & Cyclin D1 Expression Wnt_BetaCatenin->cMyc_CyclinD1 Promotes Wnt_BetaCatenin->cMyc_CyclinD1 CDK4_CyclinD1_Complex CDK4/Cyclin D1 Complex Activity cMyc_CyclinD1->CDK4_CyclinD1_Complex Forms Complex cMyc_CyclinD1->CDK4_CyclinD1_Complex CDK4->CDK4_CyclinD1_Complex Forms Complex CDK4->CDK4_CyclinD1_Complex p21->CDK4_CyclinD1_Complex Inhibits p21->CDK4_CyclinD1_Complex Rb_Phosphorylation Rb Phosphorylation CDK4_CyclinD1_Complex->Rb_Phosphorylation Promotes CDK4_CyclinD1_Complex->Rb_Phosphorylation E2F_Release E2F Release Rb_Phosphorylation->E2F_Release Promotes Rb_Phosphorylation->E2F_Release S_Phase_Entry S Phase Entry E2F_Release->S_Phase_Entry Promotes E2F_Release->S_Phase_Entry G1_Arrest G1 Phase Arrest

Caption: Signaling pathway of WM-3835-induced G1-S arrest.

The inhibition of HBO1 by WM-3835 leads to a decrease in the acetylation of histones H3 and H4 at specific lysine residues (H3K14, H4K8, H4K12).[2] This alteration in chromatin structure results in the transcriptional repression of HBO1 target genes, including MYLK and HOXA9.[7]

Furthermore, in B-cell acute lymphoblastic leukemia, HBO1 inhibition leads to the downregulation of CDK4 and the upregulation of the CDK inhibitor p21 (also known as WAF1/CIP1).[2] The G1-S transition is primarily driven by the activity of the Cyclin D1/CDK4 complex, which phosphorylates the retinoblastoma protein (Rb).[8] Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry. By decreasing CDK4 levels and increasing the expression of the inhibitor p21, WM-3835 effectively reduces the activity of the Cyclin D1/CDK4 complex, leading to hypophosphorylation of Rb and subsequent cell cycle arrest in the G1 phase.[9][10]

Additionally, HBO1 has been shown to activate the Wnt/β-catenin signaling pathway.[4] Inhibition of HBO1 likely disrupts this pathway, leading to reduced expression of its downstream targets, c-Myc and Cyclin D1, which are critical for G1 progression.[11][12]

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., pPC-1, NALM-6) treatment Treatment with WM-3835 (or Vehicle Control) cell_culture->treatment harvest Harvest Cells treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation staining Staining (Propidium Iodide & RNase A) fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Cell Cycle Profile Generation (%G1, %S, %G2/M) flow_cytometry->data_analysis

Caption: Experimental workflow for cell cycle analysis.

Conclusion

WM-3835 is a specific inhibitor of HBO1 that effectively induces G1-S phase cell cycle arrest in various cancer cell types. This activity is mediated through the disruption of HBO1's histone acetyltransferase function, leading to the altered expression of key cell cycle regulatory proteins, including the downregulation of CDK4 and the upregulation of p21. The involvement of the Wnt/β-catenin signaling pathway further contributes to its mechanism of action. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of WM-3835 and the broader role of HBO1 in cancer biology. Further studies are warranted to fully elucidate the complete network of signaling pathways affected by WM-3835 and to explore its efficacy in combination with other anti-cancer agents.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Cell Viability Assessment of WM-3835 Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Metastatic melanoma remains a significant challenge in oncology. The WM-3835 cell line, derived from human melanoma, serves as a valuable in vi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant challenge in oncology. The WM-3835 cell line, derived from human melanoma, serves as a valuable in vitro model for studying disease mechanisms and for the preliminary screening of potential therapeutic agents. Assessing the effect of novel compounds on cell viability is a critical first step in drug discovery. This document provides a detailed protocol for determining the viability of WM-3835 cells in response to treatment, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Key Signaling Pathway in Melanoma: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many melanomas, this pathway is constitutively active, often due to mutations in the BRAF or NRAS genes, leading to uncontrolled cell growth. Therefore, it is a primary target for therapeutic intervention.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation_Survival

Caption: The MAPK/ERK signaling pathway in melanoma.

Experimental Protocol: MTT Assay for WM-3835 Cell Viability

This protocol is optimized for adherent cells, such as the WM-3835 melanoma cell line, cultured in a 96-well plate format.

Materials and Reagents
  • WM-3835 human melanoma cell line

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][3]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[3]

  • 96-well flat-bottom sterile cell culture plates

  • Test compound(s)

  • Vehicle control (e.g., DMSO or media, depending on the solvent for the test compound)

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture WM-3835 Cells B Harvest and Count Cells A->B C Seed Cells in 96-Well Plate B->C D Allow Cells to Adhere (24h) C->D E Treat with Test Compound D->E F Incubate (e.g., 48-72h) E->F G Add MTT Reagent F->G H Incubate (3-4h) G->H I Add Solubilization Solution H->I J Measure Absorbance (570-590 nm) I->J K Calculate Cell Viability (%) J->K

Caption: Workflow for the WM-3835 MTT cell viability assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture WM-3835 cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in a complete growth medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete growth medium.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[1][3]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][2][3]

    • After incubation, add 150 µL of MTT solvent (e.g., DMSO or isopropanol with 0.1% NP40 and 4mM HCl) to each well to dissolve the formazan crystals.[1][3]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[2][3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[2][3]

    • Average the absorbance readings for each treatment group and the vehicle control.

    • Subtract the average absorbance of the background control (media only) from all other readings.[3]

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of the test compound.

Test Compound Conc. (µM)Mean Absorbance (OD 590nm)Standard Deviation% Cell Viability
Vehicle Control (0)0.8520.045100%
0.10.8350.05198.0%
10.7680.03990.1%
100.5410.03363.5%
500.2130.02825.0%
1000.1020.01912.0%
Media Blank0.0500.005N/A

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting

  • High background readings: This may be due to contamination of the cell culture medium or excessive exposure to light. Ensure sterile techniques are used and incubate the plate in the dark.[4]

  • Low absorbance readings: This could result from a low cell number per well or insufficient incubation time for MTT reduction. Optimize cell seeding density and incubation time.

  • Incomplete dissolution of formazan crystals: Increase the shaking time or gently pipette the solvent up and down to aid dissolution.[2]

  • Interference from serum or phenol red: It is recommended to use serum-free media during the MTT incubation step to avoid interference.[2][3]

References

Application

Application Notes: Quantifying Apoptosis Induction by WM-3835 Using a TUNEL Assay

Audience: Researchers, scientists, and drug development professionals. Introduction WM-3835 is a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (KAT7 or MYST2).[1] Inhibition of HBO1 h...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WM-3835 is a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (KAT7 or MYST2).[1] Inhibition of HBO1 has been shown to suppress the proliferation of various cancer cells, including osteosarcoma and castration-resistant prostate cancer (CRPC), primarily by inducing apoptosis.[1][2][3][4] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. A key biochemical indicator of late-stage apoptosis is the extensive fragmentation of genomic DNA by cellular endonucleases.[5][6][7]

The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) assay is a widely used and robust method for detecting this DNA fragmentation in situ.[6][8] The assay relies on the TdT enzyme to catalyze the addition of labeled dUTPs to the 3'-hydroxyl (3'-OH) ends of cleaved DNA fragments.[6][9] This allows for the specific identification and quantification of apoptotic cells, either through fluorescence microscopy or flow cytometry.[5][7]

These application notes provide a detailed protocol for treating cultured cancer cells with WM-3835 and subsequently quantifying the apoptotic response using a fluorescent TUNEL assay.

Mechanism of WM-3835-Induced Apoptosis

WM-3835 induces apoptosis by inhibiting the enzymatic activity of HBO1.[1] HBO1 is a histone acetyltransferase that primarily acetylates H3 and H4 histones, leading to changes in chromatin structure and gene expression.[3][4] Inhibition of HBO1 leads to a downstream cascade of events culminating in the activation of the intrinsic apoptosis pathway. This process involves the activation of key executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][3] The activation of these caspases is the primary mechanism of WM-3835-induced cytotoxicity.[2] The subsequent activation of endonucleases results in the DNA fragmentation detected by the TUNEL assay.

G cluster_0 Cellular Response to WM-3835 WM3835 WM-3835 HBO1 HBO1 (Histone Acetyltransferase) WM3835->HBO1 Inhibits Histone Histone Deacetylation (Altered Gene Expression) HBO1->Histone Blocks Acetylation Pro_Apoptotic Pro-Apoptotic Signaling Histone->Pro_Apoptotic Leads to Casp9 Caspase-9 Activation Pro_Apoptotic->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA_Frag DNA Fragmentation Casp3->DNA_Frag G cluster_workflow Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with WM-3835 (e.g., 24-72h) A->B C 3. Fix & Permeabilize (PFA, Triton X-100) B->C D 4. TUNEL Reaction (TdT Enzyme + Labeled dUTP) C->D E 5. Counterstain Nuclei (e.g., DAPI) D->E F 6. Image & Analyze (Fluorescence Microscopy) E->F

References

Method

Application Notes and Protocols for WM-3835 Treatment in EdU Incorporation Assays

For Researchers, Scientists, and Drug Development Professionals Introduction WM-3835 is a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (KAT7).[1][2] HBO1 is a key epigenetic regulato...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-3835 is a potent and specific small molecule inhibitor of the histone acetyltransferase HBO1 (KAT7).[1][2] HBO1 is a key epigenetic regulator involved in DNA replication, transcription, and repair.[3] By inhibiting HBO1, WM-3835 disrupts histone H3 and H4 acetylation, leading to cell cycle arrest, apoptosis, and a reduction in cell proliferation in various cancer models, including osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[1][4][5] These characteristics make WM-3835 a valuable tool for cancer research and a potential therapeutic agent.

The 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay is a widely used method for quantifying cell proliferation by measuring de novo DNA synthesis. This technique offers a sensitive and robust alternative to traditional methods like BrdU assays. These application notes provide a detailed protocol for utilizing WM-3835 in conjunction with the EdU incorporation assay to assess its anti-proliferative effects.

Mechanism of Action of WM-3835

WM-3835 directly targets the acetyl-CoA binding site of HBO1, inhibiting its enzymatic activity.[2] HBO1 is a histone acetyltransferase that primarily acetylates lysine residues on histone H3 (H3K14) and histone H4 (H4K5, H4K8, and H4K12).[3] This acetylation is crucial for an open chromatin structure, facilitating DNA replication and gene transcription. By inhibiting HBO1, WM-3835 leads to a decrease in histone acetylation, resulting in a more condensed chromatin state and the downregulation of genes essential for cell cycle progression and survival.[4] In some cellular contexts, HBO1 has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[6]

Data Presentation

The following tables summarize quantitative data from studies on WM-3835, providing insights into effective concentrations and treatment durations across different cancer cell lines.

Table 1: Effective Concentrations of WM-3835 in Various Cancer Cell Lines

Cell Line TypeAssayEffective ConcentrationReference
Castration-Resistant Prostate Cancer (pPC-1)Viability (CCK-8)IC50: ~6.24 µM[7]
Castration-Resistant Prostate Cancer (pPC-1)Proliferation (EdU)1-25 µM[7]
Osteosarcoma (pOS-1)Viability1-25 µM[2]
Non-Small Cell Lung Cancer (pNSCLC1)Viability (CCK-8)IC50: ~5 µM[8]
B-cell Acute Lymphoblastic Leukemia (NALM-6, REH)Apoptosis/Cell Cycle Arrest2 µM[9]

Table 2: Documented Treatment Durations for WM-3835

Cell Line TypeEffect MeasuredTreatment DurationReference
Castration-Resistant Prostate Cancer (pPC-1)Significant anti-survival effect≥ 48 hours[7]
Castration-Resistant Prostate Cancer (pPC-1)Cell cycle arrest (G1-S)36 hours[4]
Osteosarcoma (pOS-1)Viability inhibition24-96 hours[2][10]
Osteosarcoma (pOS-1)Apoptosis activation72 hours[2][10]
Non-Small Cell Lung Cancer (pNSCLC1)Significant viability reduction48-96 hours[8]
B-cell Acute Lymphoblastic Leukemia (NALM-6, REH)Viability inhibition96 hours[9]
Mouse pre-B cellsGlobal reduction in H3K14ac48 hours[5]

Experimental Protocols

This section provides a detailed protocol for an EdU incorporation assay to assess the anti-proliferative effects of WM-3835.

Protocol: Measuring the Effect of WM-3835 on Cell Proliferation using EdU Incorporation

1. Materials:

  • WM-3835 (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for imaging) or appropriate culture vessels for flow cytometry

  • EdU solution (e.g., 10 mM in DMSO)

  • EdU detection kit (containing fluorescent azide, reaction buffer, and copper sulfate)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Phosphate-buffered saline (PBS)

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. The optimal seeding density should be determined empirically for each cell line.

3. WM-3835 Treatment:

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of WM-3835 in complete cell culture medium from the stock solution. A final concentration range of 1-25 µM is a good starting point based on published data.[7] Include a vehicle control (DMSO) at the same final concentration as the highest WM-3835 concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of WM-3835 or vehicle control.

  • Incubate the cells for a predetermined duration to allow WM-3835 to exert its anti-proliferative effects. Based on existing data, a treatment time of 24 to 72 hours is recommended.[2][7][8] A time-course experiment is advised to determine the optimal treatment duration for the specific cell line and experimental goals.

4. EdU Labeling:

  • Following the WM-3835 treatment period, add EdU to the culture medium to a final concentration of 10 µM.[1][11]

  • Incubate the cells for an additional 2 to 4 hours under standard culture conditions. The EdU incubation time should be optimized for the specific cell line's doubling time.

5. Cell Fixation and Permeabilization:

  • Carefully remove the medium containing EdU.

  • Wash the cells once with PBS.

  • Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

  • Remove the fixative and wash the cells twice with wash buffer.

  • Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.

  • Remove the permeabilization buffer and wash the cells twice with wash buffer.

6. EdU Detection (Click Reaction):

  • Prepare the click reaction cocktail according to the manufacturer's instructions of the EdU detection kit. This typically involves mixing the fluorescent azide, reaction buffer, and copper sulfate.

  • Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash the cells once with wash buffer.

7. Nuclear Staining and Imaging/Flow Cytometry:

  • Add the nuclear counterstain solution (e.g., Hoechst 33342 or DAPI) and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • For imaging, leave the final PBS wash in the wells and acquire images using a high-content imager or fluorescence microscope.

  • For flow cytometry, detach the cells using trypsin, resuspend in flow cytometry buffer, and analyze on a flow cytometer.

8. Data Analysis:

  • Imaging: Use image analysis software to count the total number of nuclei (stained with Hoechst/DAPI) and the number of EdU-positive nuclei (stained with the fluorescent azide). The percentage of proliferating cells is calculated as: (Number of EdU-positive nuclei / Total number of nuclei) x 100.

  • Flow Cytometry: Gate the cell population and quantify the percentage of EdU-positive cells.

Visualizations

The following diagrams illustrate the key signaling pathway affected by WM-3835 and the experimental workflow.

G cluster_0 WM-3835 Mechanism of Action WM3835 WM-3835 HBO1 HBO1 (KAT7) WM3835->HBO1 Acetylation Histone Acetylation (H3K14, H4K5/8/12) HBO1->Acetylation Catalyzes Wnt Wnt/β-catenin Pathway HBO1->Wnt Activates Histones Histones (H3, H4) Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Replication DNA Replication Chromatin->Replication Proliferation Cell Proliferation Transcription->Proliferation Replication->Proliferation G cluster_1 EdU Incorporation Assay Workflow with WM-3835 A 1. Seed Cells B 2. Treat with WM-3835 (24-72 hours) A->B C 3. Add EdU (2-4 hours) B->C D 4. Fix and Permeabilize C->D E 5. Click Reaction (Fluorescent Azide) D->E F 6. Nuclear Counterstain E->F G 7. Image or Flow Cytometry Analysis F->G

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: WM-3835 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the KAT7/HBO1 inhibitor, WM-3835, in in vivo experiments. The information addresses common chall...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the KAT7/HBO1 inhibitor, WM-3835, in in vivo experiments. The information addresses common challenges related to its solubility and administration.

Troubleshooting Guide

Q1: My WM-3835 is not dissolving for in vivo administration. What should I do?

A1: WM-3835 is known to have poor aqueous solubility, which presents a significant challenge for in vivo studies. Here are several strategies to improve its dissolution:

  • Co-solvent Systems: For parenteral administration, using a mixture of solvents is often necessary. A common approach involves first dissolving WM-3835 in an organic solvent like DMSO and then diluting it with other vehicles.

  • Surfactant-based Formulations: Incorporating surfactants can help to create stable dispersions or microemulsions, enhancing the bioavailability of poorly soluble compounds.

  • Lipid-based Formulations: For oral administration, lipid-based delivery systems can improve absorption.[1]

  • Particle Size Reduction: While more complex, reducing the particle size of the solid compound can increase its surface area and dissolution rate.[2][3]

Refer to the detailed protocols below for specific formulation examples that have been used in published studies.

Q2: I'm observing precipitation of WM-3835 after preparing my formulation or during administration. How can I prevent this?

A2: Precipitation can occur if the drug concentration exceeds its solubility limit in the final vehicle or upon contact with physiological fluids. To mitigate this:

  • Optimize Solvent Ratios: Carefully adjust the ratios of co-solvents in your formulation. The order of mixing is also critical; always add aqueous solutions to the organic solvent concentrate of the drug slowly while vortexing.

  • Use of Surfactants and Polymers: Excipients like Tween-80, Solutol, or PEG400 can help to stabilize the formulation and prevent precipitation.[4][5]

  • Pre-warming Solutions: Gently warming the vehicle (e.g., to 37°C) before adding the WM-3835 stock solution may help, but be cautious about the compound's stability at higher temperatures.

  • Fresh Preparations: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.

Q3: I'm not seeing the expected in vivo efficacy with my WM-3835 formulation. What could be the issue?

A3: Lack of efficacy can be multifactorial. Besides the formulation, consider the following:

  • Poor Bioavailability: WM-3835 has been reported to have high in vitro metabolism and poor in vivo oral exposure.[5] For oral administration, this is a significant hurdle. For intraperitoneal or intravenous routes, the formulation is key to achieving adequate systemic exposure.

  • Dosing Regimen: The dose and frequency of administration may need to be optimized. Published studies have used daily intraperitoneal injections of 5-10 mg/kg.[6][7][8]

  • Metabolism: The compound is subject to metabolism, potentially leading to rapid clearance.[5] The route of administration can influence the first-pass metabolism.

  • Target Engagement: It's crucial to confirm that the drug is reaching the target tissue and inhibiting HBO1. This can be assessed by measuring the levels of histone acetylation (e.g., H3K14ac) in tumor or surrogate tissues.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical and physical properties of WM-3835?

A1: The key properties of WM-3835 are summarized in the table below.

PropertyValueReference
Chemical Name N'-(4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl)-3-hydroxybenzenesulfonohydrazide
Molecular Weight 400.42 g/mol [9]
Formula C₂₀H₁₇FN₂O₄S[9]
Purity ≥98% (HPLC)
Appearance Solid powder[9]

Q2: What is the known solubility of WM-3835 in common solvents?

A2: The solubility of WM-3835 in commonly used laboratory solvents is presented below. Note that it is practically insoluble in water.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 40.04 - 80100 - 200[10]
Ethanol 20.02 (Sparingly Soluble: 1-10 mg/ml)50 (Sparingly Soluble)[6]
Water InsolubleInsoluble[10]

Q3: Are there any established in vivo formulation protocols for WM-3835?

A3: Yes, several protocols have been described in the literature. Below are detailed methodologies for preparing formulations for intraperitoneal (IP) injection.

Experimental Protocols

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution suitable for intraperitoneal injection.

Materials:

  • WM-3835 powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a stock solution of WM-3835 in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection volume, a 20.8 mg/mL stock in DMSO can be prepared.[8]

  • In a sterile microcentrifuge tube, add 100 µL of the WM-3835 DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous and clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.

  • The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • This formulation should be used immediately after preparation.[10]

Protocol 2: DMSO/Corn Oil Formulation

This protocol provides a suspension for intraperitoneal injection.

Materials:

  • WM-3835 powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Corn oil

Procedure:

  • Prepare a stock solution of WM-3835 in DMSO (e.g., 20.8 mg/mL).[8]

  • In a sterile tube, add 100 µL of the WM-3835 DMSO stock solution.

  • Add 900 µL of corn oil to the DMSO stock.

  • Mix thoroughly by vortexing to create a uniform suspension.

  • The final concentration of DMSO in this formulation is 10%.

  • Ensure the suspension is well-mixed immediately before administration.

Protocol 3: PEG400/Solutol Formulation for Oral Gavage

This formulation was used for oral administration in mice, although it resulted in poor exposure.

Materials:

  • WM-3835 powder

  • Polyethylene glycol 400 (PEG400)

  • Solutol HS 15 (Macrogol 15 hydroxystearate)

Procedure:

  • Prepare a vehicle of 20% PEG400 and 10% Solutol in an appropriate aqueous carrier (e.g., water or saline).

  • Suspend the WM-3835 powder in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose).

  • Ensure the suspension is homogeneous before administration by oral gavage.[5]

Visualizations

Signaling Pathway

WM3835_Pathway cluster_nucleus Nucleus HBO1 HBO1 (KAT7) Acetylated_Histones Acetylated Histones (H3K14ac, H4K5ac, H4K12ac) HBO1->Acetylated_Histones Acetylates Histones Histones (H3, H4) Histones->HBO1 Wnt_Pathway Wnt/β-catenin Pathway Genes (e.g., CTNNB1) Acetylated_Histones->Wnt_Pathway Activates Oncogenic_Genes Oncogenic Gene Expression Wnt_Pathway->Oncogenic_Genes Promotes Apoptosis_Genes Apoptosis Induction Cell_Growth Cell Growth and Proliferation Oncogenic_Genes->Cell_Growth Drives WM3835 WM-3835 WM3835->HBO1 Inhibits

Caption: Mechanism of action of WM-3835 in cancer cells.

Experimental Workflow: In Vivo Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare WM-3835 Formulation (e.g., DMSO/PEG300/Tween-80/Saline) Dosing Administer WM-3835 (e.g., Daily IP Injection) Formulation->Dosing Animal_Model Establish Animal Model (e.g., Xenograft) Animal_Model->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Daily Tissue_Collection Collect Tumor/Tissues Monitoring->Tissue_Collection At Study Endpoint Data_Analysis Analyze Tumor Growth Data Monitoring->Data_Analysis Biomarker_Analysis Biomarker Analysis (e.g., Western Blot for H3K14ac) Tissue_Collection->Biomarker_Analysis Troubleshooting_Logic Start In Vivo Experiment with WM-3835 Issue Issue Encountered? Start->Issue Solubility_Issue Solubility/Precipitation Issue Issue->Solubility_Issue Yes Efficacy_Issue Lack of Efficacy Issue->Efficacy_Issue Yes Success Experiment Successful Issue->Success No Check_Formulation Review Formulation Protocol (Solvents, Ratios, Mixing Order) Solubility_Issue->Check_Formulation Check_Bioavailability Consider Bioavailability/ Metabolism Efficacy_Issue->Check_Bioavailability Dosing Dosing Check_Dose Verify Dose and Schedule Check_Bioavailability->Check_Dose Check_Target Confirm Target Engagement (Biomarkers) Check_Dose->Check_Target

References

Optimization

Technical Support Center: Understanding WM-3835 Activity in HBO1 Knockout Models

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the experimental behavior of the HBO1 inhibitor, WM-3835, particul...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the experimental behavior of the HBO1 inhibitor, WM-3835, particularly in the context of HBO1 knockout (KO) cell lines.

Frequently Asked Questions (FAQs)

Q1: Why is our HBO1 inhibitor, WM-3835, showing no effect in our HBO1 knockout (KO) cell line?

A: This is the expected result. WM-3835 is a highly specific inhibitor of the histone acetyltransferase HBO1 (also known as KAT7 or MYST2).[1][2][3] Its mechanism of action involves directly binding to the acetyl-CoA binding site of the HBO1 protein, thereby inhibiting its catalytic activity.[1][4] In a knockout cell line where the HBO1 protein is absent, WM-3835 has no target to bind to, and therefore, its cellular effects are nullified.[2]

Q2: What is the primary function of HBO1 that WM-3835 inhibits?

A: HBO1 is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression.[5][6][7][8] It primarily acetylates histone H3 at lysine 14 (H3K14ac) and multiple lysine residues on histone H4 (H4K5, H4K8, H4K12).[6][9][10] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[6] HBO1 is involved in various cellular processes, including DNA replication, gene transcription, and DNA repair.[6][7][8][10]

Q3: What are the expected effects of WM-3835 in cells that express HBO1?

A: In HBO1-proficient cells, particularly cancer cells where HBO1 is often overexpressed, WM-3835 has been shown to:

  • Inhibit cell proliferation and viability.[1][2][5][11][12][13][14]

  • Induce apoptosis (programmed cell death).[1][2][11][12][13]

  • Cause cell cycle arrest, typically at the G1-S phase transition.[11]

  • Inhibit cell migration and invasion.[1][2][5][11][12][13]

  • Reduce the levels of histone H3 and H4 acetylation.[1][11][14]

  • Downregulate the expression of HBO1 target genes, which are often involved in cancer progression.[1][11][14]

Q4: We are not observing any cytotoxicity with WM-3835 in our HBO1-low normal cell line. Is this expected?

A: Yes, this is an expected outcome. The anti-cancer efficacy of WM-3835 is primarily dependent on the inhibition of HBO1.[2] In non-cancerous cells with low endogenous HBO1 expression, the cytotoxic effects of WM-3835 are minimal.[1][2] This selectivity is a key feature of targeted therapies like WM-3835.

Troubleshooting Guide

Issue: WM-3835 is inactive in our experimental cell line.

Troubleshooting Steps:

  • Confirm HBO1 Expression: The primary reason for WM-3835 inactivity is the absence or very low expression of its target, HBO1.

    • Action: Perform Western blotting or quantitative real-time PCR (qPCR) to verify the HBO1 protein and mRNA expression levels in your cell line. Compare these levels to a positive control cell line known to express HBO1.

  • Verify Compound Integrity: Ensure that the WM-3835 compound is active and used at the correct concentration.

    • Action: Test the compound on a positive control cell line (e.g., various cancer cell lines where HBO1 is overexpressed) to confirm its bioactivity. Review the literature for effective concentration ranges, which are typically in the low micromolar range.[1][11]

  • Assess Cell Line Identity: Confirm the identity and genetic background of your cell line.

    • Action: Use short tandem repeat (STR) profiling to authenticate your cell line and ensure it has not been misidentified or contaminated.

Quantitative Data Summary

The following tables summarize the typical effects of WM-3835 on cancer cell lines expressing HBO1.

Table 1: Effect of WM-3835 on Cell Viability

Cell LineWM-3835 Concentration (µM)Incubation Time (hours)Reduction in Viability (%)Reference
pOS-1 (Osteosarcoma)1 - 2524 - 96Concentration-dependent[1]
pPC-1 (Prostate Cancer)1 - 25Not SpecifiedDose-dependent[11]
pNSCLC1 (NSCLC)548 - 96Time-dependent, IC50 ~5µM[14]

Table 2: Effect of WM-3835 on Apoptosis

Cell LineWM-3835 Concentration (µM)Incubation Time (hours)ObservationReference
pOS-1 (Osteosarcoma)572Significant increase in TUNEL-positive nuclei[1]
pPC-1 (Prostate Cancer)10Not SpecifiedIncreased TUNEL-positive nuclei[11]
pNSCLC1 (NSCLC)Not SpecifiedNot SpecifiedIncreased TUNEL-positive nuclei[14]

Experimental Protocols

Protocol 1: Western Blot for HBO1 Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HBO1 (e.g., from Abcam or similar reputable vendor) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of WM-3835 or a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, 96 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Below are diagrams illustrating the mechanism of action of WM-3835 and the experimental logic for its inactivity in HBO1 KO cells.

WM3835_Mechanism_of_Action cluster_cell HBO1-Expressing Cell WM3835 WM-3835 HBO1 HBO1 Protein WM3835->HBO1 binds & inhibits Histones Histones (H3, H4) HBO1->Histones acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->HBO1 binding site Acetylated_Histones Acetylated Histones (H3K14ac, H4ac) Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation drives

Caption: Mechanism of WM-3835 action in HBO1-expressing cells.

WM3835_in_HBO1_KO cluster_ko_cell HBO1 Knockout (KO) Cell WM3835_KO WM-3835 HBO1_KO HBO1 Protein (Absent) No_Target No Target for WM-3835 WM3835_KO->No_Target results in Histones_KO Histones (Unacetylated) Basal_Expression Basal Gene Expression Histones_KO->Basal_Expression maintains

Caption: Rationale for WM-3835 inactivity in HBO1 KO cells.

References

Troubleshooting

Technical Support Center: Optimizing WM-3835 Incubation Time for Maximum Effect

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). H...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental protocols for the most effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is WM-3835 and what is its mechanism of action?

A1: WM-3835 is a small molecule inhibitor that specifically targets Lysine Acetyltransferase 7 (KAT7), also known as MYST2 or HBO1.[1][2] It functions by binding directly to the acetyl-CoA binding site of HBO1, thereby inhibiting its histone acetyltransferase activity.[3] This inhibition leads to a reduction in the acetylation of histone H3 and H4, which in turn downregulates the expression of various pro-cancerous genes, ultimately suppressing cell proliferation and inducing apoptosis in susceptible cancer cell lines.[4]

Q2: What is the optimal incubation time for WM-3835 to observe a significant effect?

A2: The optimal incubation time for WM-3835 is cell-line dependent and is also influenced by the experimental endpoint being measured. Generally, a significant anti-proliferative or pro-apoptotic effect is observed after 48 to 96 hours of continuous incubation.[3][5] For instance, in pOS-1 osteosarcoma cells, a time-dependent inhibition of cell viability was noted, with significant effects apparent after at least 48 hours.[3] Similarly, in primary castration-resistant prostate cancer (CRPC) cells and non-small cell lung cancer (NSCLC) cells, significant viability reduction was observed between 48 and 96 hours of treatment.[5] Short-term effects on histone acetylation, however, can be detected much earlier, for example, a robust decrease in H3K14 acetylation was observed in primary CRPC cells after just 4 hours of treatment with 10 µM WM-3835.

Q3: What concentrations of WM-3835 are typically used in cell culture experiments?

A3: The effective concentration of WM-3835 varies between different cancer cell types. Most in vitro studies have utilized a concentration range of 1 µM to 25 µM.[3] For example, in primary CRPC cells, WM-3835 showed a dose-dependent decrease in viability, with significant effects observed at concentrations of 1-25 µM. A concentration of 10 µM was frequently used in these cells to elicit a robust anti-cancer activity. In NSCLC cells, 5 µM WM-3835 was sufficient to induce significant anti-cancer activity.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are the known downstream targets and signaling pathways affected by WM-3835?

A4: WM-3835, by inhibiting HBO1, primarily affects histone acetylation, leading to downstream changes in gene expression. Specifically, it has been shown to decrease the acetylation of H3K14, H4K5, and H4K12. This leads to the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2.[4] In B-cell acute lymphoblastic leukemia cells, WM-3835 has been shown to decrease the expression of β-catenin at both the mRNA and protein levels, thereby inhibiting the Wnt/β-catenin signaling pathway.[6]

Troubleshooting Guides

Issue 1: No significant decrease in cell viability is observed after WM-3835 treatment.

Possible Cause Suggested Solution
Incubation time is too short. The anti-proliferative effects of WM-3835 are often time-dependent and may not be significant until after 48-96 hours of incubation.[3][5] Extend the incubation period and perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line.
Drug concentration is too low. The sensitivity to WM-3835 can vary between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cells.
Cell seeding density is not optimal. High cell density can mask the inhibitory effects of the compound. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
The cell line is resistant to HBO1 inhibition. Some cell lines may have intrinsic resistance mechanisms. Confirm the expression and activity of HBO1 in your cell line. Consider using a positive control cell line known to be sensitive to WM-3835.
Compound instability. Ensure proper storage and handling of the WM-3835 stock solution to maintain its activity. Prepare fresh dilutions for each experiment.

Issue 2: Inconsistent results in Western blot analysis of histone acetylation.

Possible Cause Suggested Solution
Suboptimal protein extraction. Use a lysis buffer containing histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate) and protease inhibitors to preserve the acetylation state of histones during extraction.[7]
Poor antibody quality. Use antibodies that are validated for detecting specific histone acetylation marks. Run appropriate controls, such as lysates from cells treated with a known HDAC inhibitor, to confirm antibody performance.
Inefficient protein transfer. Histones are small proteins and may pass through standard nitrocellulose membranes. Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer conditions (time and voltage) to ensure efficient transfer.[6][8]
Loading control issues. Total histone H3 or H4 is often used as a loading control for histone modification studies. Ensure that the expression of your chosen loading control is not affected by WM-3835 treatment.

Data Presentation

Table 1: Summary of Effective WM-3835 Concentrations and Incubation Times in Various Cancer Cell Lines

Cell Line TypeConcentration RangeIncubation TimeObserved EffectsReference
Osteosarcoma (pOS-1)1-25 µM24-96 hoursInhibition of cell viability, induction of apoptosis.[3]
Castration-Resistant Prostate Cancer (Primary cells)1-25 µM≥ 48 hoursInhibition of cell viability, proliferation, and migration; induction of apoptosis.
Non-Small Cell Lung Cancer (Primary and immortalized cells)5 µM48-96 hoursInhibition of cell viability and proliferation; induction of apoptosis.[5]
Acute Myeloid Leukemia1 µMNot specifiedInhibition of proliferation.[7]
B-cell Acute Lymphoblastic LeukemiaNot specifiedNot specifiedDecreased β-catenin expression.[6]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Drug Treatment: Add 10 µL of various concentrations of WM-3835 to the wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2][9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[2][9]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][9]

Western Blot for Histone Acetylation
  • Cell Lysis: After treatment with WM-3835, wash cells with ice-cold PBS and lyse with a buffer containing protease and HDAC inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Separate the proteins on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the small histone proteins.[8]

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.[6][8]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K14) and a loading control (e.g., anti-total H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Apoptosis Assay (TUNEL)
  • Cell Preparation: Culture and treat cells with WM-3835 on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[4]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.[4][5]

  • Staining: If using a fluorescent label, counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.[10]

Mandatory Visualizations

G cluster_0 WM-3835 Mechanism of Action WM3835 WM-3835 HBO1 HBO1 (KAT7/MYST2) WM3835->HBO1 Inhibits AcetylatedHistones Acetylated Histones (H3K14ac, H4K5ac, H4K12ac) HBO1->AcetylatedHistones Acetylation AcetylCoA Acetyl-CoA Histones Histones (H3, H4) GeneExpression Pro-cancerous Gene Expression AcetylatedHistones->GeneExpression Promotes CellEffects Decreased Proliferation Increased Apoptosis GeneExpression->CellEffects Leads to

Caption: Signaling pathway inhibited by WM-3835.

G cluster_1 Experimental Workflow for WM-3835 Treatment and Analysis A 1. Cell Seeding (Optimal Density) B 2. WM-3835 Treatment (Dose-Response & Time-Course) A->B C 3. Incubation (24-96 hours) B->C D 4. Endpoint Assays C->D E Cell Viability (CCK-8) D->E F Histone Acetylation (Western Blot) D->F G Apoptosis (TUNEL) D->G

Caption: General experimental workflow for studying WM-3835 effects.

References

Optimization

potential resistance mechanisms to WM-3835

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2).[1...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WM-3835, a potent and specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2).[1][2][3][4] The information provided is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of WM-3835?

A1: WM-3835 is a small molecule inhibitor that directly targets the acetyl-CoA binding site of HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2.[2][3] By inhibiting HBO1's catalytic activity, WM-3835 prevents the acetylation of histone H3 and H4 at specific lysine residues, such as H3K14.[5] This leads to the downregulation of HBO1-dependent gene expression, resulting in cell cycle arrest, inhibition of proliferation and migration, and induction of apoptosis in susceptible cancer cell lines.[1][5][6][7]

Q2: In which cancer types has WM-3835 shown activity?

A2: WM-3835 has demonstrated anti-tumor activity in various preclinical cancer models, including osteosarcoma, non-small cell lung cancer, castration-resistant prostate cancer, and acute myeloid leukemia.[1][5][6][8]

Q3: What are the potential mechanisms of acquired resistance to WM-3835?

A3: While specific clinical data on WM-3835 resistance is limited, potential mechanisms can be extrapolated from resistance patterns observed with other targeted therapies, such as BRAF inhibitors.[9][10][11][12][13][14] These may include:

  • Target Modification: Mutations in the KAT7 gene that alter the drug-binding site, preventing WM-3835 from inhibiting HBO1 activity.

  • Target Amplification: Increased copy number of the KAT7 gene, leading to higher HBO1 protein levels that overcome the inhibitory effect of the drug.

  • Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on HBO1 activity. This could involve the upregulation of other histone acetyltransferases or activation of pro-survival pathways like PI3K/AKT or Wnt/β-catenin.[15][16][17]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump WM-3835 out of the cell.

  • Epigenetic Reprogramming: Global changes in the epigenetic landscape that compensate for the loss of HBO1-mediated acetylation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with WM-3835.

Issue 1: Reduced or Loss of WM-3835 Efficacy in Long-Term Cell Culture

  • Possible Cause 1: Development of Acquired Resistance.

    • Troubleshooting Steps:

      • Confirm Resistance: Perform a dose-response curve with WM-3835 on the suspected resistant cells alongside the parental, sensitive cell line to confirm a shift in the IC50 value.

      • Sequence the Target: Isolate genomic DNA from resistant and parental cells and sequence the KAT7 gene to identify potential mutations in the drug-binding domain.

      • Assess Target Expression: Analyze HBO1 protein levels via Western blot and KAT7 gene copy number via qPCR or FISH to check for target amplification.

      • Investigate Bypass Pathways: Use phospho-protein arrays or Western blotting to screen for the activation of known survival pathways (e.g., p-AKT, p-ERK, β-catenin).

  • Possible Cause 2: Compound Instability.

    • Troubleshooting Steps:

      • Check Compound Storage: Ensure WM-3835 is stored as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[2]

      • Prepare Fresh Solutions: Always prepare fresh working solutions of WM-3835 from a frozen stock for each experiment.

Issue 2: High Variability in Experimental Replicates

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Troubleshooting Steps:

      • Ensure Homogeneous Cell Suspension: Properly resuspend cells before seeding to ensure a uniform cell number across all wells.

      • Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.

  • Possible Cause 2: Inaccurate Drug Concentration.

    • Troubleshooting Steps:

      • Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the drug.

      • Thorough Mixing: Ensure the drug is thoroughly mixed in the culture medium before adding it to the cells.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for WM-3835 in sensitive and resistant cell lines, illustrating a typical shift observed upon the development of resistance.

Cell LineTreatmentIC50 (µM)Fold Change in Resistance
pOS-1 (Parental)WM-38355-
pOS-1-R (Resistant)WM-38355010
NCI-H1299 (Parental)WM-38354.5-
NCI-H1299-R (Resistant)WM-38356013.3

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of WM-3835 Resistant Cell Lines

  • Initial Treatment: Culture the parental cancer cell line in the presence of WM-3835 at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of WM-3835 in the culture medium.

  • Clonal Selection: After several months of continuous culture in the presence of a high concentration of WM-3835, isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Expand the clones and confirm their resistance by performing a dose-response assay and comparing the IC50 value to the parental cell line.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

  • Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., HBO1, p-AKT, AKT, p-ERK, ERK, β-catenin, and a loading control like GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

WM_3835_Mechanism_of_Action cluster_nucleus Nucleus HBO1 HBO1 (KAT7) Histones Histones (H3, H4) HBO1->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->HBO1 Acetylated_Histones Acetylated Histones (e.g., H3K14ac) Gene_Expression Pro-survival & Proliferation Genes Acetylated_Histones->Gene_Expression Promotes Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition WM3835 WM-3835 WM3835->HBO1 Inhibits

Caption: Mechanism of action of WM-3835 in inhibiting HBO1-mediated histone acetylation.

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms WM3835 WM-3835 HBO1 HBO1 WM3835->HBO1 Inhibits Cell_Survival Cell Survival & Proliferation HBO1->Cell_Survival Promotes Target_Mutation HBO1 Mutation Target_Mutation->HBO1 Prevents Inhibition Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/AKT) Bypass_Pathway->Cell_Survival Promotes Drug_Efflux Increased Drug Efflux Drug_Efflux->WM3835 Reduces Intracellular Concentration

Caption: Potential mechanisms of acquired resistance to WM-3835.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of WM-3835 and WM-1119 Efficacy in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of two prominent histone acetyltransferase (HAT) inhibitors, WM-3835 and WM-1119. By examining t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent histone acetyltransferase (HAT) inhibitors, WM-3835 and WM-1119. By examining their distinct mechanisms of action, biochemical potency, and cellular and in vivo effects, this document aims to equip researchers with the necessary information to select the appropriate tool compound for their specific research needs in the field of epigenetics and cancer therapy.

Introduction to WM-3835 and WM-1119

WM-3835 is a potent and highly specific inhibitor of HBO1 (Histone Acetyltransferase Binding to ORC1), also known as KAT7 or MYST2.[1][2] It directly binds to the acetyl-CoA binding site of HBO1, leading to the inhibition of histone H3 and H4 acetylation.[1] This inhibition has been shown to induce apoptosis and suppress proliferation, migration, and invasion in various cancer models, including osteosarcoma, castration-resistant prostate cancer, and acute myeloid leukemia (AML).[1][3]

WM-1119 is a highly potent and selective inhibitor of KAT6A (Lysine Acetyltransferase 6A), also known as MOZ.[4] It demonstrates significant selectivity for KAT6A over other HATs, including KAT5 and KAT7.[4][5] The primary mechanism of action for WM-1119 involves the induction of cell cycle exit and cellular senescence without causing DNA damage, ultimately leading to the arrest of tumor progression, particularly in lymphoma models.[6][7]

Head-to-Head Comparison of Biochemical and Cellular Activity

A direct comparison of WM-3835 and WM-1119 reveals key differences in their biochemical potency and cellular effects. While both are potent inhibitors of their respective targets, their selectivity profiles and impact on specific histone marks differ significantly.

ParameterWM-3835WM-1119Reference
Primary Target HBO1 (KAT7)KAT6A[1][4]
Biochemical IC50 (HBO1/KAT7) Potent (exact value not specified in direct comparison)Less potent against KAT7[8]
Biochemical IC50 (KAT6A) Less potent against KAT6A0.25 µM (in lymphoma cells)[4][8]
Binding Affinity (Kd) for KAT6A Not specified in direct comparison2 nM[4]
Binding Affinity (Kd) for KAT7 Potent (exact value not specified in direct comparison)0.5 µM[4]
Cellular H3K14ac Inhibition PotentLess potent[8]

Efficacy in Preclinical Models

The anti-cancer efficacy of both WM-3835 and WM-1119 has been demonstrated in a range of in vitro and in vivo preclinical models.

WM-3835 Efficacy

In Vitro Studies:

  • Osteosarcoma: WM-3835 inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis in osteosarcoma cell lines.[1]

  • Castration-Resistant Prostate Cancer (CRPC): It potently inhibits cell viability, proliferation, and migration, and provokes apoptosis in primary human CRPC cells.[3]

  • Acute Myeloid Leukemia (AML): WM-3835 reduces H3K14ac levels and inhibits the growth and viability of AML cell lines.[2]

In Vivo Studies:

  • Osteosarcoma Xenografts: Intraperitoneal injection of WM-3835 potently inhibits the growth of osteosarcoma xenografts in SCID mice.[1]

  • CRPC Xenografts: Daily intraperitoneal injections of WM-3835 significantly hindered the growth of pPC-1 xenografts in nude mice with no apparent toxicity.[3]

  • B-cell Acute Lymphoblastic Leukemia (B-ALL) Xenografts: In a tail vein injection model using NALM-6 cells, WM-3835 treatment reduced tumor burden in the spleen and bone marrow of B-NDG mice.[9]

WM-1119 Efficacy

In Vitro Studies:

  • Lymphoma: WM-1119 inhibits the proliferation of EMRK1184 lymphoma cells with an IC50 of 0.25 µM and induces a senescence phenotype.[4]

  • KAT6A-rearranged AML: The inhibitor completely abrogated the proliferative and clonogenic potential of KAT6A-rearranged AML cells.[10]

In Vivo Studies:

  • Lymphoma Model: WM-1119 treatment arrests the progression of lymphoma in mice, leading to a substantial reduction in tumor burden and spleen weight.[11] The compound is reported to have increased bioavailability compared to earlier generation KAT6A/B inhibitors.[6][7]

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of WM-3835 or WM-1119 for 24 to 96 hours. A vehicle control (e.g., DMSO) should be included.

  • Assay: Add a viability reagent (e.g., CCK-8, MTT) to each well and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

For specific details on cell lines and treatment durations for WM-3835, refer to studies on CRPC where pPC-1 cells were treated with 1-25 µM for up to 96 hours.[3]

In Vivo Xenograft Studies (General Protocol)
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 7.5 x 10^6 pPC-1 cells for CRPC models) into the flanks of immunocompromised mice (e.g., nude or SCID mice).[3]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100 mm³).

  • Treatment: Administer WM-3835 or WM-1119 via an appropriate route (e.g., intraperitoneal injection). Dosing regimens can vary, for example, WM-3835 has been administered daily at 5 mg/kg for 14 days.[3]

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).

For the WM-1119 lymphoma model, EMRK1184 lymphoma cells expressing luciferase can be used to monitor tumor growth via bioluminescence imaging.[11]

Signaling Pathways and Experimental Workflows

G Simplified Signaling Pathway of HBO1 Inhibition by WM-3835 WM3835 WM-3835 HBO1 HBO1 (KAT7) WM3835->HBO1 Inhibits Acetylation Histone Acetylation (H3K14ac, etc.) HBO1->Acetylation Promotes Histones Histones (H3, H4) Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Decreased Proliferation, Migration, Invasion Gene_Expression->Proliferation

Caption: WM-3835 inhibits HBO1, leading to reduced histone acetylation and downstream anti-cancer effects.

G Simplified Signaling Pathway of KAT6A Inhibition by WM-1119 WM1119 WM-1119 KAT6A KAT6A WM1119->KAT6A Inhibits p53_acetylation p53 Acetylation KAT6A->p53_acetylation Promotes CDKN2A CDKN2A Locus (p16INK4a/p19ARF) KAT6A->CDKN2A Suppresses Cell_Cycle_Exit Cell Cycle Exit p53_acetylation->Cell_Cycle_Exit Senescence Cellular Senescence CDKN2A->Senescence Cell_Cycle_Exit->Senescence Tumor_Arrest Tumor Growth Arrest Senescence->Tumor_Arrest

Caption: WM-1119 inhibits KAT6A, inducing senescence and arresting tumor growth.

G General Experimental Workflow for In Vivo Efficacy start Start cell_culture Cancer Cell Culture start->cell_culture implantation Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Establishment implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with WM-3835/WM-1119 or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

Caption: A typical workflow for assessing the in vivo efficacy of anti-cancer compounds.

Conclusion

WM-3835 and WM-1119 are valuable chemical probes for studying the roles of HBO1 and KAT6A in cancer biology, respectively. WM-3835 demonstrates broad anti-proliferative and pro-apoptotic effects across various solid and hematological malignancies. In contrast, WM-1119 exhibits a more specific mechanism of inducing cellular senescence, with proven efficacy in lymphoma models. The choice between these two inhibitors will largely depend on the specific research question, the cancer type under investigation, and the desired cellular outcome. The provided data and protocols should serve as a comprehensive resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting these distinct histone acetyltransferases.

References

Comparative

Validating the On-Target Effects of WM-3835: A Comparative Guide Using CRISPR and Other Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies for validating the on-target effects of WM-3835, a selective inhibitor of the lysine acetylt...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of WM-3835, a selective inhibitor of the lysine acetyltransferase HBO1 (KAT7). We will explore the use of CRISPR-Cas9 technology as a primary validation tool and compare its performance with alternative biochemical and biophysical approaches. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.

Introduction to WM-3835 and On-Target Validation

WM-3835 is a potent and specific small molecule inhibitor of HBO1, a histone acetyltransferase that plays a crucial role in the regulation of gene expression through the acetylation of histone H3 and H4 tails, particularly at H3K14.[1][2] Dysregulation of HBO1 activity has been implicated in various cancers, including osteosarcoma, acute myeloid leukemia (AML), and castration-resistant prostate cancer (CRPC), making it an attractive therapeutic target.[2][3]

Validating that a compound like WM-3835 exerts its cellular effects through the specific inhibition of its intended target is a critical step in drug development. On-target validation provides confidence in the mechanism of action and helps to distinguish between intended therapeutic effects and off-target toxicities. This guide focuses on robust methods for confirming the on-target activity of WM-3835.

Comparison of WM-3835 with Other Lysine Acetyltransferase (KAT) Inhibitors

A key aspect of characterizing a specific inhibitor is to compare its potency and selectivity against other compounds targeting the same or similar enzyme families. The following table summarizes the quantitative data for WM-3835 and other known KAT inhibitors.

InhibitorTarget(s)IC50 / Ki / KdReference(s)
WM-3835 HBO1 (KAT7) IC50: ~5 µM (in some cell lines) [4]
WM-1119KAT6AIC50: 0.25 µM; Kd: 2 nM[5][6][7][8]
C646p300/CBPKi: 400 nM; IC50: 1.6 µM[9][10][11][12][13]
Anacardic Acidp300, PCAFIC50: ~8.5 µM (p300), ~5 µM (PCAF)[14][15][16][17]
Garcinolp300, PCAFIC50: ~7 µM (p300), ~5 µM (PCAF)[18][19][20][21]

Note: IC50, Ki, and Kd values can vary depending on the assay conditions and cell type used.

Validating On-Target Effects of WM-3835 using CRISPR-Cas9

The most definitive method to validate the on-target effects of an inhibitor is to demonstrate a loss of its activity in cells where the target protein has been genetically removed. The CRISPR-Cas9 system is a powerful tool for creating knockout cell lines with high precision.

Experimental Workflow

The general workflow for validating WM-3835's on-target effects using CRISPR-Cas9 involves generating an HBO1 knockout (KO) cell line and comparing the phenotypic and molecular effects of WM-3835 in these cells versus the wild-type (WT) parental cell line. A rescue of the inhibitor's effect in the KO cells provides strong evidence for on-target activity.

experimental_workflow cluster_crispr CRISPR-Cas9 Knockout Generation cluster_validation On-Target Validation sgRNA_design Design sgRNAs targeting HBO1 transfection Transfect cells with Cas9 and sgRNAs sgRNA_design->transfection selection Select and isolate single-cell clones transfection->selection validation Validate HBO1 knockout (Sequencing, Western Blot) selection->validation wt_cells Wild-Type Cells ko_cells HBO1 KO Cells treat_wt Treat with WM-3835 wt_cells->treat_wt treat_ko Treat with WM-3835 ko_cells->treat_ko phenotype_wt Phenotypic Analysis (Viability, Apoptosis) treat_wt->phenotype_wt molecular_wt Molecular Analysis (Histone Acetylation) treat_wt->molecular_wt phenotype_ko Phenotypic Analysis (Viability, Apoptosis) treat_ko->phenotype_ko molecular_ko Molecular Analysis (Histone Acetylation) treat_ko->molecular_ko

CRISPR-based on-target validation workflow.
Expected Outcomes

Cell LineTreatmentExpected Phenotypic EffectExpected Molecular Effect (H3K14ac levels)
Wild-TypeWM-3835Decreased cell viability, increased apoptosisDecreased
HBO1 KnockoutWM-3835No significant change in cell viability or apoptosisAlready low, no further decrease

A lack of response to WM-3835 in the HBO1 knockout cells strongly indicates that the drug's effects are mediated through its interaction with HBO1.

Alternative Methodologies for On-Target Validation

While CRISPR-Cas9 provides the gold standard for genetic validation, other biochemical and biophysical methods can provide complementary evidence of on-target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

cetsa_workflow cluster_cetsa CETSA Workflow cell_treatment Treat cells with WM-3835 or vehicle heat_shock Heat cells at varying temperatures cell_treatment->heat_shock lysis Lyse cells and separate soluble/insoluble fractions heat_shock->lysis detection Detect soluble HBO1 by Western Blot lysis->detection

Cellular Thermal Shift Assay (CETSA) workflow.

An upward shift in the melting curve of HBO1 in the presence of WM-3835 indicates direct target engagement.

Kinome Profiling

To assess the selectivity of WM-3835, kinome profiling can be employed. This technique measures the interaction of the compound with a large panel of kinases. A highly selective inhibitor will show strong interaction with its intended target (or in this case, the intended enzyme class) and minimal interaction with other kinases.

kinome_profiling cluster_kinome Kinome Profiling Workflow lysate_prep Prepare cell lysate incubation Incubate lysate with WM-3835 and immobilized kinase library lysate_prep->incubation wash Wash away non-bound proteins incubation->wash elution Elute bound kinases wash->elution ms_analysis Identify and quantify kinases by Mass Spectrometry elution->ms_analysis

Kinome profiling workflow.

The results would ideally show a high affinity of WM-3835 for HBO1 with little to no binding to other kinases, confirming its selectivity.

In Vitro Histone Acetyltransferase (HAT) Assay

A direct biochemical assay can be used to measure the enzymatic activity of HBO1 in the presence and absence of WM-3835. This confirms that WM-3835 directly inhibits the catalytic function of its target.

hat_assay cluster_hat In Vitro HAT Assay reaction_setup Set up reaction with recombinant HBO1, histone substrate, and Acetyl-CoA inhibitor_add Add varying concentrations of WM-3835 reaction_setup->inhibitor_add incubation Incubate to allow for acetylation inhibitor_add->incubation detection Detect acetylated histones (e.g., ELISA, Western Blot) incubation->detection

In vitro Histone Acetyltransferase (HAT) assay workflow.

A dose-dependent decrease in histone acetylation with increasing concentrations of WM-3835 demonstrates direct enzymatic inhibition.

Experimental Protocols

CRISPR-Cas9 Mediated HBO1 Knockout
  • sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the HBO1 gene to induce frameshift mutations. Clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid using a suitable transfection reagent.

  • Single-Cell Cloning: Two days post-transfection, seed the cells into 96-well plates at a density of a single cell per well to isolate clonal populations.

  • Expansion and Screening: Expand the single-cell clones and screen for HBO1 knockout by Western blot analysis.

  • Genotype Confirmation: Confirm the knockout at the genomic level by Sanger sequencing of the targeted region to identify the specific insertions or deletions (indels).

Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either WM-3835 (at a concentration known to be effective) or vehicle (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble HBO1 by Western blotting using an HBO1-specific antibody.

In Vitro Histone Acetyltransferase (HAT) Assay (Colorimetric)
  • Reaction Setup: In a 96-well plate, add recombinant human HBO1 enzyme, a histone H3 or H4 peptide substrate, and HAT assay buffer.

  • Inhibitor Addition: Add serial dilutions of WM-3835 or a vehicle control to the wells.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Stop the reaction and measure the amount of acetylated histone product using a colorimetric detection reagent that reacts with the free CoA produced during the reaction. Read the absorbance at the appropriate wavelength.

Conclusion

Validating the on-target effects of a specific inhibitor like WM-3835 is paramount for its development as a therapeutic agent. This guide has outlined a multi-faceted approach, with CRISPR-Cas9-mediated gene knockout serving as the most definitive method. By demonstrating a loss of WM-3835's activity in HBO1 knockout cells, researchers can confidently attribute its cellular effects to the inhibition of its intended target. Complementary techniques such as CETSA, kinome profiling, and in vitro HAT assays provide further layers of evidence for direct target engagement and selectivity. The combination of these methodologies offers a robust framework for the on-target validation of WM-3835 and other targeted therapies.

References

Validation

WM-3835 Demonstrates Potent Anti-Tumor Efficacy Over Vehicle Control in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the investigational HBO1 inhibitor, WM-3835, against vehicle control in various animal models of cancer. The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the investigational HBO1 inhibitor, WM-3835, against vehicle control in various animal models of cancer. The data presented is collated from peer-reviewed preclinical studies, offering insights into its therapeutic potential and mechanism of action.

WM-3835 is a first-in-class, potent, and specific small molecule inhibitor of Histone Acetyltransferase HBO1 (also known as KAT7 or MYST2).[1][2] By directly binding to the acetyl-CoA binding site of HBO1, WM-3835 prevents the acetylation of histones H3 and H4.[1][3] This epigenetic modification plays a crucial role in gene expression, and its inhibition by WM-3835 leads to the downregulation of several pro-cancerous genes, ultimately inducing apoptosis and inhibiting tumor cell proliferation, migration, and invasion.[1][2][4]

In Vivo Efficacy of WM-3835: A Tabular Summary

Animal studies across various cancer types have consistently demonstrated the anti-tumor activity of WM-3835 when compared to a vehicle control. The following tables summarize the quantitative outcomes from these key preclinical xenograft studies.

Osteosarcoma (OS) Xenograft Model
ParameterVehicle ControlWM-3835 TreatmentCancer Cell LineAnimal ModelReference
Dosing Regimen N/A10 mg/kg/day, i.p. for 21 dayspOS-1SCID Mice[1]
Tumor Growth UninhibitedPotently inhibitedpOS-1SCID Mice[1]
Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
ParameterVehicle Control ("Veh")WM-3835 TreatmentCancer Cell LineAnimal ModelReference
Dosing Regimen N/A5 mg/kg/day, i.p. for 14 consecutive dayspPC-1Nude Mice[2]
Tumor Volume Significantly higherRemarkably lowerpPC-1Nude Mice[2]
Tumor Weight (at Day 42) Significantly higherSignificantly lighterpPC-1Nude Mice[2]
Toxicity No apparent toxicitiesNo apparent toxicities observedpPC-1Nude Mice[2]
Mouse Body Weight No significant differenceNo significant differencepPC-1Nude Mice[2]

Mechanism of Action and Experimental Workflow

To visually represent the underlying biological processes and the experimental design of the cited studies, the following diagrams have been generated.

cluster_0 WM-3835 Mechanism of Action WM3835 WM-3835 HBO1 HBO1 (Histone Acetyltransferase) WM3835->HBO1 Inhibits AcetylCoA Acetyl-CoA Binding Site HBO1->AcetylCoA Contains Histone_Acetylation Reduced Histone H3/H4 Acetylation HBO1->Histone_Acetylation Prevents Gene_Expression Downregulation of Pro-Cancerous Genes (e.g., MYLK, HOXA9, CCR2, VEGFR2) Histone_Acetylation->Gene_Expression Leads to Cell_Effects Inhibition of Proliferation, Migration, and Invasion Gene_Expression->Cell_Effects Results in Apoptosis Activation of Apoptosis Gene_Expression->Apoptosis Results in Tumor_Growth Inhibition of Tumor Growth Cell_Effects->Tumor_Growth Contributes to Apoptosis->Tumor_Growth Contributes to

Caption: WM-3835 inhibits HBO1, leading to reduced histone acetylation and suppressed tumor growth.

cluster_1 Xenograft Study Experimental Workflow Cell_Injection Subcutaneous Injection of Cancer Cells (e.g., pPC-1) into Flanks of Mice Tumor_Formation Tumor Growth to Palpable Size (e.g., ~100 mm³) Cell_Injection->Tumor_Formation Randomization Randomization of Mice into Treatment and Control Groups Tumor_Formation->Randomization Treatment Daily Intraperitoneal (i.p.) Injection Randomization->Treatment Group_WM3835 WM-3835 Group Treatment->Group_WM3835 Group_Vehicle Vehicle Control Group Treatment->Group_Vehicle Monitoring Regular Monitoring of Tumor Volume and Mouse Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 42) Monitoring->Endpoint Analysis Tumor Resection, Weight Measurement, and Biomarker Analysis Endpoint->Analysis

Caption: Typical workflow for evaluating WM-3835 efficacy in mouse xenograft models.

Detailed Experimental Protocols

The methodologies employed in the animal studies cited provide a framework for the in vivo evaluation of WM-3835.

Castration-Resistant Prostate Cancer (CRPC) Model[2]
  • Animal Model: Male nude mice, weighing approximately 17.8–18.3 g, were used.[2]

  • Cell Line and Implantation: Primary human CRPC cells (pPC-1) were injected subcutaneously (7.5 × 10^6 cells per tumor) into the flanks of the mice.[2]

  • Tumor Development: Xenograft tumors were allowed to grow for 20 days until they reached a volume of approximately 100 mm³.[2]

  • Treatment Groups: Mice were randomly assigned to two groups: the WM-3835 group and the vehicle control group.[2]

  • Drug Administration: WM-3835 was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight, daily for 14 consecutive days.[2]

  • Data Collection: Tumor volumes and mice body weights were recorded weekly from Day 1 to Day 42.[2]

  • Endpoint Analysis: At Day 42, the xenograft tumors were resected and weighed.[2] Tissue lysates were also prepared for the analysis of protein and gene expression.[2]

Osteosarcoma (OS) Model[1]
  • Animal Model: Severe Combined Immunodeficient (SCID) mice were utilized for this study.[1]

  • Cell Line and Implantation: pOS-1 osteosarcoma cells were used to establish xenografts.

  • Drug Administration: WM-3835 was administered intraperitoneally (i.p.) at a dose of 10 mg/kg/day for 21 days.[1]

  • Primary Outcome: The study aimed to evaluate the inhibition of pOS-1 xenograft growth.[1]

Concluding Remarks

The compiled data from these preclinical animal studies indicates that WM-3835 is a promising anti-cancer agent. It effectively inhibits tumor growth in vivo across different cancer models, including osteosarcoma and castration-resistant prostate cancer, without causing apparent toxicity at therapeutic doses.[2][3] The mechanism of action, centered on the inhibition of HBO1-mediated histone acetylation, provides a clear rationale for its anti-neoplastic effects.[2][5] Further investigation into the therapeutic potential of WM-3835 in other cancer types and in combination with other therapies is warranted.

References

Comparative

WM-3835: A Comparative Analysis in Diverse Cancer Landscapes

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals This publication provides a detailed comparative analysis of WM-3835, a first-in-class inhibitor of the histone...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative analysis of WM-3835, a first-in-class inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2), across various cancer types. This guide synthesizes preclinical data to offer a comprehensive overview of its mechanism of action, efficacy, and experimental protocols, alongside a comparison with alternative therapeutic strategies.

Abstract

WM-3835 has emerged as a promising anti-cancer agent, demonstrating potent activity in preclinical models of osteosarcoma, castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML). By targeting HBO1, WM-3835 disrupts histone H3 and H4 acetylation, leading to the downregulation of key oncogenes, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4][5] This guide provides a comparative analysis of WM-3835's performance in these malignancies, supported by experimental data and detailed methodologies to aid in the evaluation and design of future research.

Mechanism of Action: The Role of HBO1 Inhibition

WM-3835 exerts its anti-tumor effects by directly inhibiting the catalytic activity of HBO1, a histone acetyltransferase that plays a crucial role in gene regulation and DNA replication.[3][6] HBO1 is often overexpressed in various cancers, contributing to tumorigenesis.[3] Inhibition of HBO1 by WM-3835 leads to a reduction in histone H3 lysine 14 acetylation (H3K14ac) and histone H4 acetylation, which in turn downregulates the expression of several pro-cancerous genes, including MYLK, HOXA9, CCR2, VEGFR2, and OCIAD2.[2][4][7] This disruption of the epigenetic landscape ultimately results in suppressed cancer cell proliferation, migration, and the induction of apoptosis.[1][2][3]

HBO1_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade HBO1_Complex HBO1/JADE/BRPF Complex Signaling_Cascade->HBO1_Complex Activation Histones Histones (H3, H4) HBO1_Complex->Histones Acetylation Cell_Proliferation Cell Proliferation & Survival Acetylated_Histones Acetylated Histones (H3K14ac, H4ac) Histones->Acetylated_Histones Gene_Expression Oncogene Expression (e.g., MYLK, HOXA9) Acetylated_Histones->Gene_Expression Activation Gene_Expression->Cell_Proliferation WM3835 WM-3835 WM3835->HBO1_Complex Inhibition Apoptosis Apoptosis Cell_Proliferation->Apoptosis Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with WM-3835 (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24-96 hours Treat_Cells->Incubate Add_Reagent Add CCK-8 or EdU Reagent Incubate->Add_Reagent Measure Measure Absorbance or Fluorescence Add_Reagent->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze End End Analyze->End Comparative_Analysis_Logic Identify_Target Target Identification (HBO1 overexpression in cancer) In_Vitro_Studies In Vitro Efficacy (Cell lines of different cancers) Identify_Target->In_Vitro_Studies Mechanism_Validation Mechanism of Action (Western Blot, Gene Expression) In_Vitro_Studies->Mechanism_Validation In_Vivo_Studies In Vivo Efficacy (Xenograft models) In_Vitro_Studies->In_Vivo_Studies Comparative_Analysis Comparative Analysis vs. SoC Mechanism_Validation->Comparative_Analysis In_Vivo_Studies->Comparative_Analysis Conclusion Therapeutic Potential Assessment Comparative_Analysis->Conclusion

References

Validation

Cross-Validation of WM-3835 Activity in Primary Patient Samples: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the investigational HBO1 inhibitor, WM-3835, with alternative therapeutic agents, focusing on its activity...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational HBO1 inhibitor, WM-3835, with alternative therapeutic agents, focusing on its activity in primary patient-derived cancer samples. The data presented is intended to offer an objective overview to inform preclinical research and drug development efforts.

Executive Summary

WM-3835 is a specific inhibitor of the histone acetyltransferase HBO1 (KAT7/MYST2). It has demonstrated potent anti-tumor activity across a range of hematological and solid malignancies by inducing apoptosis and inhibiting key cellular processes such as proliferation, migration, and invasion. This guide summarizes the available data on WM-3835's efficacy in primary patient samples of castration-resistant prostate cancer (CRPC), acute myeloid leukemia (AML), osteosarcoma, and B-cell acute lymphoblastic leukemia (B-ALL), and compares its performance with standard-of-care therapies. While direct head-to-head comparative data in primary samples is limited, this guide consolidates available findings to provide a comparative perspective.

Mechanism of Action: The HBO1 Signaling Pathway

WM-3835 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of HBO1, a key histone acetyltransferase. HBO1 is responsible for the acetylation of histone H3 and H4 tails, a critical epigenetic modification that regulates gene expression. By inhibiting HBO1, WM-3835 leads to a reduction in histone acetylation, particularly at sites like H3K14, H4K5, H4K8, and H4K12. This results in the downregulation of various pro-cancerous genes, ultimately leading to cell cycle arrest, apoptosis, and a reduction in the metastatic potential of cancer cells.

WM_3835_Signaling_Pathway WM-3835 Mechanism of Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects HBO1 HBO1 (KAT7/MYST2) Acetylated_Histones Acetylated Histones (H3K14ac, H4K5ac, H4K8ac, H4K12ac) HBO1->Acetylated_Histones Acetylation Apoptosis Apoptosis HBO1->Apoptosis Inhibition leads to Histones Histones (H3, H4) Histones->HBO1 Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Promotes Pro_cancerous_Genes Pro-cancerous Genes (e.g., MYLK, HOXA9) Proliferation Proliferation Pro_cancerous_Genes->Proliferation Migration Migration Pro_cancerous_Genes->Migration Invasion Invasion Pro_cancerous_Genes->Invasion Gene_Expression->Pro_cancerous_Genes WM3835 WM-3835 WM3835->HBO1 Inhibits

WM-3835 inhibits the HBO1 enzyme, leading to reduced histone acetylation and decreased expression of pro-cancerous genes, ultimately promoting apoptosis and inhibiting tumor growth.

Comparative Efficacy in Primary Patient Samples

The following tables summarize the available data on the activity of WM-3835 in primary patient-derived cancer samples compared to standard-of-care agents.

Castration-Resistant Prostate Cancer (CRPC)
Treatment AgentConcentration/DosagePrimary Sample TypeEfficacy MetricResultCitation
WM-3835 1-25 µMHuman CRPC cells (pPC-1, pPC-2, pPC-3, pPC-4)Viability (CCK-8)Dose-dependent reduction in cell viability.[1][1]
10 µMHuman CRPC cells (pPC-1)Proliferation (EdU)Significant inhibition of cell proliferation.[1][1]
10 µMHuman CRPC cells (pPC-1)Migration (Transwell)Significant inhibition of cell migration.[1][1]
WM-3835 + Docetaxel 5 µM WM-3835 + 15 nM DocetaxelHuman CRPC cells (pPC-1, pPC-2)Viability / Cell DeathSignificantly potentiated docetaxel-induced viability reduction and cell death.[1][1]
Enzalutamide Not specifiedNon-metastatic hormone-sensitive prostate cancer patientsPSA Progression46% reduction in risk of PSA progression vs. active surveillance.[2][2]
Docetaxel Not specifiedMetastatic hormone-sensitive prostate cancer patientsOverall SurvivalStandard of care, often used in combination with ADT.[3][3]
Acute Myeloid Leukemia (AML)
Treatment AgentConcentration/DosagePrimary Sample TypeEfficacy MetricResultCitation
WM-3835 1 µMPrimary AML patient cellsClonogenic AssayInhibition of colony formation.[4][4]
Cytarabine (Ara-C) 50 mg/kgPatient-derived xenograft (PDX)In vivo AML burdenMinor degree of selectivity for AML cells compared to whole murine bone marrow.[5][5]
Doxorubicin 1.5 mg/kgPatient-derived xenograft (PDX)In vivo AML burden20-fold more selective against early-engrafted AML cells than whole murine bone marrow.[5][5]
Cytarabine + Doxorubicin 50 mg/kg Ara-C + 1.5 mg/kg DoxorubicinPatient-derived xenograft (PDX)In vivo AML burdenApproximately 35-fold selectivity against AML cells.[5][5]
Osteosarcoma
Treatment AgentConcentration/DosagePrimary Sample TypeEfficacy MetricResultCitation
WM-3835 5 µMPrimary human osteosarcoma cells (pOS-1, pOS-2)Viability (CCK-8), Proliferation (EdU), Apoptosis (TUNEL)Potent inhibition of viability and proliferation; induction of apoptosis.[6][6]
10 mg/kg/daypOS-1 xenograft in SCID miceTumor GrowthPotent inhibition of xenograft growth.[7][7]
Doxorubicin Not specifiedPrimary osteosarcoma cellsCell ViabilityStandard of care; efficacy varies among primary samples.
Cisplatin Not specifiedPrimary osteosarcoma cellsCell ViabilityStandard of care; efficacy varies among primary samples.
B-Cell Acute Lymphoblastic Leukemia (B-ALL)
Treatment AgentConcentration/DosagePrimary Sample TypeEfficacy MetricResultCitation
WM-3835 Concentration-dependentB-ALL patient-derived primary cellsViabilitySignificantly inhibited viability in a concentration-dependent manner.
Blinatumomab Not specifiedAdult patients with MRD-positive B-ALLRelapse-Free Survival (RFS)Median RFS of 35.2 months.[8][8]
Standard of Care (Historic) Not specifiedAdult patients with MRD-positive B-ALLRelapse-Free Survival (RFS)Median RFS of 8.3 months.[8][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Workflow for Cross-Validation

Experimental_Workflow Experimental Workflow for WM-3835 Cross-Validation cluster_assays In Vitro Assays Patient_Sample Primary Patient Tumor Sample Cell_Culture Establishment of Primary Cell Culture Patient_Sample->Cell_Culture Treatment Treatment with WM-3835 vs. Alternatives Cell_Culture->Treatment Viability Viability Assay (e.g., CCK-8, MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V, TUNEL) Treatment->Apoptosis Migration Migration Assay (e.g., Transwell) Treatment->Migration Histone_Assay Histone Acetylation Assay (e.g., ELISA) Treatment->Histone_Assay Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Histone_Assay->Data_Analysis

Workflow for assessing WM-3835 activity in primary patient samples.

1. Primary Cell Culture Establishment

  • Fresh tumor tissues are obtained from consenting patients.

  • Tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cells are cultured in appropriate media supplemented with growth factors to establish primary cell cultures.

2. Cell Viability Assay (CCK-8/MTT)

  • Primary cells are seeded in 96-well plates.

  • Cells are treated with varying concentrations of WM-3835 or comparator drugs for 24-96 hours.

  • CCK-8 or MTT reagent is added to each well and incubated.

  • The absorbance is measured using a microplate reader to determine the percentage of viable cells.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cells are treated with the test compounds for a specified duration.

  • Cells are harvested and washed with PBS.

  • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) is quantified using flow cytometry.

4. Cell Migration Assay (Transwell Assay)

  • Primary cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

  • The lower chamber contains media with a chemoattractant.

  • Cells are treated with WM-3835 or comparator drugs.

  • After incubation, non-migrated cells on the upper surface of the membrane are removed.

  • Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

5. Histone Acetylation Assay (ELISA-based)

  • Histones are extracted from treated and untreated primary cells.

  • Extracted histones are coated onto microplate wells.

  • Specific antibodies against acetylated histones (e.g., anti-acetyl H3K14) are added.

  • A secondary antibody conjugated to an enzyme is used for detection.

  • The absorbance is measured, and the level of histone acetylation is quantified relative to a standard curve.

Conclusion

The available preclinical data suggests that WM-3835 holds promise as a therapeutic agent for various cancers, demonstrating significant activity in primary patient-derived samples. Its ability to potentiate the effects of standard chemotherapy, such as docetaxel in CRPC, highlights its potential in combination therapy regimens. However, further head-to-head studies in primary patient samples are warranted to definitively establish its comparative efficacy against current standards of care. The detailed protocols and comparative data presented in this guide aim to facilitate such future investigations.

References

Comparative

The Emergence of WM-3835: A Comparative Analysis of a First-in-Class HBO1 Inhibitor in Oncology Research

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of WM-3835, a novel and potent inhibitor of histone acetyltransferase H...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of WM-3835, a novel and potent inhibitor of histone acetyltransferase HBO1 (KAT7), against standard-of-care therapies in various cancer models. This document synthesizes available experimental data to offer an objective overview of its performance and therapeutic potential.

WM-3835 is a cell-permeable small molecule that targets HBO1, a key enzyme involved in histone acetylation and transcriptional regulation.[1] Dysregulation of HBO1 has been implicated in the progression of several malignancies, making it an attractive therapeutic target.[2] This guide details the anti-tumor effects of WM-3835 across castration-resistant prostate cancer (CRPC), osteosarcoma (OS), non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and B-cell acute lymphoblastic leukemia (B-ALL), presenting a comparative perspective where data is available.

Quantitative Efficacy Analysis: In Vitro and In Vivo Data

The following tables summarize the quantitative data on the efficacy of WM-3835 and comparator drugs in various cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of WM-3835 – IC50 Values
Cancer TypeCell LineWM-3835 IC50 (µM)Citation
CRPCpPC-1~6.24[2]
NSCLCpNSCLC1~5[3]
OsteosarcomapOS-1Not explicitly stated, but significant viability reduction observed at 1-25 µM.[4]
AMLMolm13Effective at 1 µM[5][6]
Table 2: In Vitro Efficacy of Standard-of-Care Drugs – IC50 Values for Comparison
Cancer TypeStandard of CareCell Line(s)IC50 Value(s)Citation(s)
CRPCDocetaxelLNCaP, C4-2B, PC-30.78-1.40 nM, 4.75 nM[7][8]
NSCLCCisplatinA549, H1299, H4609-27 µM, 8.6 µM[9][10]
OsteosarcomaDoxorubicinHOS, MG-630.102 µM[11][12]
AMLCytarabineKG-1, HL-60, THP-1, MV4-11Varies (nM to µM range)[13]
B-ALLVincristineCEM, Jurkat10⁻⁷ M for 50% cell kill (1-3h exposure)[14]
Table 3: In Vivo Efficacy of WM-3835 in Xenograft Models
Cancer TypeXenograft ModelTreatment RegimenOutcomeCitation
CRPCpPC-1 cells in nude mice5 mg/kg, i.p. daily for 14 daysPotent inhibition of xenograft growth[2]
OsteosarcomapOS-1 cells in SCID mice10 mg/kg/day, i.p. for 21 daysPotent inhibition of xenograft growth[4]
NSCLCA549 & primary cells in nude miceIntratumoral AAV-shRNA for HBO1Hindered xenograft tumor growth[3]
B-ALLNot explicitly stated for WM-3835, but HBO1 knockdown inhibited tumor growth.Not applicableNot applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.

In Vitro Cell Viability and Proliferation Assays

1. Cell Culture:

  • Cancer cell lines (e.g., pPC-1, pNSCLC1, pOS-1, AML cell lines) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (CCK-8/MTT):

  • Cells were seeded in 96-well plates and treated with varying concentrations of WM-3835 or standard-of-care drugs for specified durations (e.g., 24-96 hours).

  • CCK-8 or MTT reagent was added to each well, and the plates were incubated according to the manufacturer's instructions.

  • The absorbance was measured using a microplate reader to determine cell viability. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[2][3]

3. Proliferation Assay (EdU Incorporation):

  • Cells were treated with the compounds as described above.

  • EdU (5-ethynyl-2'-deoxyuridine) was added to the culture medium to be incorporated into newly synthesized DNA.

  • Cells were then fixed, permeabilized, and the incorporated EdU was detected by a fluorescent azide-coupling reaction.

  • The percentage of EdU-positive cells was determined by fluorescence microscopy or flow cytometry.[2]

4. Apoptosis Assay (TUNEL Staining):

  • Apoptosis was assessed by detecting DNA fragmentation using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Treated cells were fixed and permeabilized.

  • The TUNEL reaction mixture was added to label the 3'-OH ends of fragmented DNA.

  • The percentage of TUNEL-positive cells was quantified by fluorescence microscopy.[4]

In Vivo Xenograft Studies

1. Animal Models:

  • Immunocompromised mice (e.g., nude or SCID mice) were used for tumor xenograft studies. All animal experiments were conducted in accordance with approved institutional guidelines.

2. Tumor Implantation:

  • Cancer cells (e.g., pPC-1, pOS-1) were suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.

3. Drug Administration:

  • Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

  • WM-3835 was administered intraperitoneally (i.p.) at the specified doses and schedules. The control group received a vehicle control.[2][4]

4. Tumor Growth Measurement:

  • Tumor volume was measured periodically using calipers and calculated using the formula: (length × width²) / 2.

  • At the end of the study, the mice were euthanized, and the tumors were excised and weighed.[2]

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway of WM-3835 and a typical experimental workflow.

G cluster_0 WM-3835 Mechanism of Action WM3835 WM-3835 HBO1 HBO1 (KAT7) WM3835->HBO1 Inhibits Histones Histones (H3, H4) HBO1->Histones Acetylates AcetylCoA Acetyl-CoA AcetylCoA->HBO1 AcetylatedHistones Acetylated Histones (H3K14ac, H4K8ac, H4K12ac) GeneTranscription Pro-cancerous Gene Transcription AcetylatedHistones->GeneTranscription Promotes TumorGrowth Tumor Growth, Proliferation, Migration GeneTranscription->TumorGrowth Leads to

Caption: Signaling pathway of WM-3835, an inhibitor of HBO1 histone acetyltransferase.

G cluster_1 Experimental Workflow: In Vitro & In Vivo Efficacy of WM-3835 cluster_invitro cluster_invivo start Start cell_culture Cancer Cell Line Culture start->cell_culture in_vitro In Vitro Studies cell_culture->in_vitro in_vivo In Vivo Studies cell_culture->in_vivo treatment_vitro Treatment with WM-3835 in_vitro->treatment_vitro xenograft Tumor Xenograft Implantation in_vivo->xenograft viability Cell Viability (CCK-8/MTT) treatment_vitro->viability proliferation Proliferation (EdU Assay) treatment_vitro->proliferation apoptosis Apoptosis (TUNEL Assay) treatment_vitro->apoptosis data_analysis Data Analysis & Comparison viability->data_analysis proliferation->data_analysis apoptosis->data_analysis treatment_vivo WM-3835 Administration xenograft->treatment_vivo measurement Tumor Growth Measurement treatment_vivo->measurement measurement->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for evaluating the efficacy of WM-3835.

References

Validation

The HBO1 Inhibitor WM-3835: A Targeted Approach for Cancers with High HBO1 Expression

A Comparative Guide for Researchers and Drug Development Professionals The histone acetyltransferase HBO1 (also known as KAT7 or MYST2) has emerged as a compelling therapeutic target in oncology due to its frequent overe...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The histone acetyltransferase HBO1 (also known as KAT7 or MYST2) has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in various malignancies and its role in promoting cancer cell proliferation and survival. This guide provides a comparative analysis of the novel HBO1 inhibitor, WM-3835, detailing its efficacy in cancer cell lines with differential HBO1 expression. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative therapeutic agents, offering a comprehensive resource for researchers in the field.

WM-3835: A Potent and Selective HBO1 Inhibitor

WM-3835 is a small molecule inhibitor that specifically targets the catalytic activity of HBO1 by binding to its acetyl-CoA binding site.[1][2] This inhibition prevents the HBO1-mediated acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4, which in turn downregulates the expression of oncogenes such as MYLK and HOXA9, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Differential Efficacy of WM-3835 in HBO1-High vs. HBO1-Low Cell Lines

A critical determinant of sensitivity to WM-3835 is the expression level of its target, HBO1. Experimental data consistently demonstrates that cancer cells with high levels of HBO1 are significantly more susceptible to the cytotoxic effects of WM-3835 than cells with low or no HBO1 expression.

In Vitro Efficacy

Studies across various cancer types, including osteosarcoma, non-small cell lung cancer (NSCLC), and castration-resistant prostate cancer (CRPC), have shown that WM-3835 potently inhibits cell viability, proliferation, and induces apoptosis in HBO1-high cancer cell lines.[5][6] Conversely, in cells with low HBO1 expression, such as normal human osteoblasts, or in cancer cells where HBO1 has been knocked out (HBO1-KO), the cytotoxic effects of WM-3835 are significantly diminished or completely abrogated.[4][]

Table 1: Comparative In Vitro Efficacy of WM-3835

Cell Line TypeRepresentative Cell LinesEffect of WM-3835 (Typical Concentration: ~5 µM)Reference
HBO1-High Cancer Cells pOS-1, MG63, U2OS (Osteosarcoma)Significant decrease in cell viability (IC50 ~5 µM), induction of apoptosis, inhibition of proliferation and migration.[2][3]
pNSCLC1, A549, H460 (NSCLC)Potent inhibition of cell growth and viability.[6]
pPC-1 (Prostate Cancer)Inhibition of cell viability, proliferation, and migration; induction of apoptosis.[5]
HBO1-Low/KO Cells Human Osteoblasts (endogenously low)Non-cytotoxic; fails to induce apoptosis.[4][]
pOS-1 HBO1-KO (engineered)No significant reduction in viability or induction of apoptosis.[4][]
In Vivo Efficacy

The HBO1-dependent anti-tumor activity of WM-3835 has been confirmed in preclinical xenograft models. Intraperitoneal administration of WM-3835 has been shown to potently inhibit the growth of tumors derived from HBO1-high osteosarcoma and CRPC cells.[4][5] This in vivo efficacy further underscores the potential of WM-3835 as a targeted therapy for HBO1-overexpressing cancers.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G WM-3835 Mechanism of Action in HBO1-High Cancer Cells cluster_0 Upstream cluster_1 HBO1 Complex & Activity cluster_2 Downstream Effects ZNF384 ZNF384 HBO1 HBO1 ZNF384->HBO1 Transcriptionally upregulates Acetylated_Histones Acetylated_Histones HBO1->Acetylated_Histones Acetylates WM3835 WM3835 WM3835->HBO1 Inhibits Histones Histones Histones->Acetylated_Histones Oncogenes Oncogene Expression (e.g., MYLK, HOXA9) Acetylated_Histones->Oncogenes Promotes Proliferation Proliferation Oncogenes->Proliferation Drives Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to G Experimental Workflow: Comparing WM-3835 Efficacy Start Start Cell_Culture Culture HBO1-High and HBO1-Low/KO Cell Lines Start->Cell_Culture Treatment Treat with WM-3835 (Dose-Response) Cell_Culture->Treatment Xenograft In Vivo Xenograft Model Cell_Culture->Xenograft Inject into mice Viability_Assay Cell Viability Assay (CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment->Apoptosis_Assay Analysis Compare IC50, Apoptosis Rate, and Tumor Growth Viability_Assay->Analysis Apoptosis_Assay->Analysis Xenograft->Treatment Treat mice Xenograft->Analysis Measure tumor volume End End Analysis->End

References

Comparative

Validating WM-3835-Induced Apoptosis: A Comparative Guide to Caspase Assays

For Researchers, Scientists, and Drug Development Professionals The novel HBO1 (Histone Acetyltransferase Binding to ORC1) inhibitor, WM-3835, has emerged as a promising anti-cancer agent, demonstrating potent induction...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The novel HBO1 (Histone Acetyltransferase Binding to ORC1) inhibitor, WM-3835, has emerged as a promising anti-cancer agent, demonstrating potent induction of apoptosis in various cancer cell lines, including castration-resistant prostate cancer and osteosarcoma.[1] Robust validation of this apoptotic activity is crucial for its continued development. This guide provides a comprehensive comparison of commonly used caspase assays to validate WM-3835-induced apoptosis, supported by experimental data and detailed protocols.

Unveiling the Apoptotic Cascade: WM-3835 and Caspase Activation

WM-3835 triggers the intrinsic pathway of apoptosis, a cellular self-destruction program critical for tissue homeostasis and a primary target for cancer therapeutics. Evidence points to the activation of initiator caspase-9 and executioner caspase-3 as central to the apoptotic response induced by this HBO1 inhibitor.[1] A key study in castration-resistant prostate cancer cells (pPC-1) demonstrated that treatment with 10 μM WM-3835 robustly increased the activities of both caspase-3 and caspase-9.[1] Furthermore, the pan-caspase inhibitor Z-VAD-FMK and the specific caspase-3 inhibitor zDEVD-fmk were shown to significantly inhibit WM-3835-induced cell death, confirming the caspase-dependent nature of this process.[1]

Comparative Analysis of Caspase Assays

The choice of caspase assay is critical for obtaining reliable and quantifiable data. The primary methods for measuring caspase activity are colorimetric, fluorometric, and luminescent assays. Each has distinct advantages and disadvantages in terms of sensitivity, throughput, and cost.

Assay TypePrincipleSubstrate Example (Caspase-3/7)DetectionSensitivityThroughputAdvantagesDisadvantages
Colorimetric Cleavage of a p-nitroaniline (pNA) labeled peptide substrate, releasing the chromophore pNA.Ac-DEVD-pNASpectrophotometer (405 nm)LowMediumCost-effective, simple workflow.Lower sensitivity, potential for interference from colored compounds.
Fluorometric Cleavage of a fluorophore-conjugated peptide substrate (e.g., AFC or R110), releasing the fluorescent group.Ac-DEVD-AFCFluorometerMediumHighHigher sensitivity than colorimetric, suitable for high-throughput screening.Potential for background fluorescence from cells and compounds.
Luminescent Cleavage of a proluminescent substrate, releasing a substrate for luciferase, which in turn generates a light signal.Z-DEVD-aminoluciferinLuminometerHighHighHighest sensitivity, wide dynamic range, low background.Higher cost of reagents.

Key Findings from WM-3835 Studies:

  • Caspase-3 and -9 are key mediators: Treatment of castration-resistant prostate cancer cells with WM-3835 leads to a significant increase in both caspase-3 and caspase-9 activity.[1]

  • Confirmation with inhibitors: The apoptotic effects of WM-3835 can be attenuated by treatment with caspase inhibitors, validating the on-target activity.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for luminescent and colorimetric caspase assays, which can be adapted for the validation of WM-3835-induced apoptosis.

Protocol 1: Luminescent Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

This protocol is adapted for a 96-well plate format and is suitable for high-throughput analysis.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • Luminometer

  • Multichannel pipette

  • Cancer cells of interest (e.g., pPC-1)

  • WM-3835

Procedure:

  • Cell Seeding: Seed cancer cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Treatment: Treat cells with the desired concentrations of WM-3835 (e.g., 10 µM) or vehicle control (DMSO). Include untreated wells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings. Express the results as fold change in caspase activity relative to the vehicle-treated control.

Protocol 2: Colorimetric Caspase-9 Activity Assay

This protocol is suitable for endpoint measurements and can be performed in a 96-well plate.

Materials:

  • Clear 96-well plates

  • Caspase-9 Colorimetric Assay Kit (containing cell lysis buffer, 2x reaction buffer with DTT, and Ac-LEHD-pNA substrate)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Cancer cells of interest

  • WM-3835

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with WM-3835 as described in Protocol 1.

  • Cell Lysis:

    • Pellet approximately 2-5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

    • Add 50 µL of cell lysate (containing 100-200 µg of protein) to the wells.

    • Add 5 µL of the Caspase-9 substrate (Ac-LEHD-pNA, 200 µM final concentration).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the WM-3835-treated samples to the uninduced control, after subtracting the background reading from a blank well (buffer and substrate only).[2][3]

Visualizing the Pathway and Workflow

To better understand the mechanism of WM-3835 and the experimental process, the following diagrams are provided.

WM3835_Apoptosis_Pathway WM3835 WM-3835 HBO1 HBO1 Inhibition WM3835->HBO1 Stress Cellular Stress HBO1->Stress Mitochondria Mitochondria Stress->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9_pro Pro-Caspase-9 Apaf1->Casp9_pro Casp9_active Active Caspase-9 Casp9_pro->Casp9_active Activation Casp3_pro Pro-Caspase-3 Casp9_active->Casp3_pro Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Activation Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: WM-3835 induced apoptosis signaling pathway.

Caspase_Assay_Workflow cluster_luminescent Luminescent Assay cluster_colorimetric Colorimetric Assay L_Start Seed & Treat Cells in white plate L_Add Add Caspase-Glo® Reagent L_Start->L_Add L_Incubate Incubate at RT L_Add->L_Incubate L_Read Read Luminescence L_Incubate->L_Read C_Start Seed & Treat Cells C_Lyse Lyse Cells & Collect Supernatant C_Start->C_Lyse C_React Add Reaction Buffer & Substrate C_Lyse->C_React C_Incubate Incubate at 37°C C_React->C_Incubate C_Read Read Absorbance (405 nm) C_Incubate->C_Read

Caption: Workflow comparison of caspase assays.

Conclusion

Validating the apoptotic effects of WM-3835 is a critical step in its preclinical and clinical development. Caspase activity assays provide a direct and quantifiable measure of apoptosis induction. For high-throughput screening and studies requiring maximum sensitivity, luminescent caspase-3/7 assays are the recommended choice. Colorimetric assays for key caspases like caspase-9 offer a cost-effective alternative for initial validation. By selecting the appropriate assay and following robust protocols, researchers can confidently and accurately characterize the pro-apoptotic efficacy of WM-3835.

References

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.